3,4-Dihydro-1H-1-benzazepine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTXDALRBZEUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327275 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16511-38-9 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core synthesis mechanism for 3,4-Dihydro-1H-1-benzazepine-2,5-dione, a heterocyclic scaffold of interest in medicinal chemistry. The primary synthetic route involves a two-step process commencing with the formation of an N-acylamino acid intermediate, followed by an intramolecular cyclization. This document details the underlying reaction mechanisms, provides structured data on starting materials and intermediates, and outlines the experimental protocols for this synthetic pathway. Furthermore, alternative synthetic strategies are briefly discussed, offering a broader context for the synthesis of benzazepine derivatives.
Core Synthesis Pathway
The most direct and established synthesis of this compound proceeds through a two-step reaction sequence. This pathway is initiated by the acylation of 2-aminophenylacetic acid with succinic anhydride, yielding the intermediate N-(2-carboxymethylphenyl)succinamic acid. Subsequent intramolecular cyclization of this intermediate furnishes the target benzazepine-2,5-dione.
Step 1: Synthesis of N-(2-carboxymethylphenyl)succinamic acid
The initial step involves the nucleophilic attack of the amino group of 2-aminophenylacetic acid on one of the carbonyl carbons of succinic anhydride. This reaction results in the opening of the anhydride ring to form the corresponding N-acylamino acid, N-(2-carboxymethylphenyl)succinamic acid. This type of acylation of an amine by an anhydride is a well-established and generally high-yielding reaction.
Step 2: Intramolecular Cyclization
The second step is an intramolecular condensation reaction of N-(2-carboxymethylphenyl)succinamic acid. This cyclization is typically promoted by a dehydrating agent, such as acetic anhydride, or by thermal means. The reaction proceeds via the formation of a seven-membered ring, leading to the desired this compound with the elimination of a water molecule. The use of acetic anhydride is a common method for the cyclization of N-arylsuccinamic acids.[1]
Experimental Protocols
Synthesis of N-(2-carboxymethylphenyl)succinamic acid (Intermediate)
This protocol is adapted from the synthesis of N-(2-methylphenyl)succinamic acid.[2]
-
Reaction Setup: A solution of succinic anhydride (0.01 mol) in a suitable solvent such as toluene (25 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: A solution of 2-aminophenylacetic acid (0.01 mol) in the same solvent (20 ml) is added dropwise to the succinic anhydride solution with constant stirring.
-
Reaction: The resulting mixture is stirred for approximately one hour at room temperature and then left to stand for an additional hour to ensure the completion of the reaction.
-
Work-up: The reaction mixture is treated with dilute hydrochloric acid to remove any unreacted 2-aminophenylacetic acid. The resulting solid, N-(2-carboxymethylphenyl)succinamic acid, is collected by filtration under suction.
-
Purification: The collected solid is washed thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed through hydrolysis. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound (Final Product)
This protocol is a general procedure for the cyclization of N-aryl amic acids using acetic anhydride.[3]
-
Reaction Setup: N-(2-carboxymethylphenyl)succinamic acid is dissolved in glacial acetic acid in a round-bottom flask.
-
Cyclization: The solution is heated to reflux to facilitate the cyclization-dehydration reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled, and the product, this compound, may precipitate out of the solution. The solid product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the expected products.
Table 1: Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| 2-Aminophenylacetic Acid | C₈H₉NO₂ | 151.16 | Solid |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | Solid, moisture-sensitive |
Table 2: Intermediate and Final Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Analytical Data |
| N-(2-carboxymethylphenyl)succinamic acid | C₁₂H₁₃NO₅ | 251.24 | IR (cm⁻¹): ~3300 (N-H), ~1700 (C=O, acid), ~1640 (C=O, amide). ¹H NMR signals for aromatic, methylene, and amide protons. |
| This compound | C₁₀H₉NO₂ | 175.18 | IR (cm⁻¹): ~3200 (N-H), ~1680 (C=O, ketone), ~1660 (C=O, amide). ¹H NMR signals for aromatic and methylene protons. |
Alternative Synthetic Strategies
While the two-step synthesis from 2-aminophenylacetic acid and succinic anhydride is the most direct approach, other classical organic reactions could potentially be adapted for the synthesis of the benzazepine-2,5-dione core. These include:
-
Schmidt Reaction: This reaction involves the treatment of a carbonyl compound with hydrazoic acid in the presence of a strong acid to yield an amide or lactam. A suitably substituted bicyclic dione could potentially undergo a Schmidt reaction to form the seven-membered lactam ring.
-
Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions. A cyclic ketoxime precursor could be rearranged to the corresponding lactam, which is a key feature of the target molecule.
These alternative routes would require the synthesis of more complex starting materials and are likely to be less efficient than the primary pathway described.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process involving the N-acylation of 2-aminophenylacetic acid with succinic anhydride, followed by an intramolecular cyclization. This method utilizes readily available starting materials and relies on well-understood reaction mechanisms. This technical guide provides a foundational understanding of this synthesis for researchers and professionals in the field of drug development and organic chemistry. Further optimization of reaction conditions and detailed characterization of the products are essential for any practical application.
References
The Pharmacological Profile of 3,4-Dihydro-1H-1-benzazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-1H-1-benzazepine-2,5-dione core scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this heterocyclic system have shown significant potential as antibacterial, anticancer, and neuromodulatory agents. This technical guide provides an in-depth overview of the known biological activities of this compound class, supported by quantitative data, detailed experimental methodologies, and visual representations of key mechanisms and workflows to facilitate further research and development in this area.
Introduction to this compound
Benzazepines are seven-membered nitrogen-containing heterocyclic compounds fused to a benzene ring. They represent a versatile class of molecules with broad bioactivities, featured in drugs such as the heart-rate-lowering agent ivabradine and the ACE inhibitor benazepril[1]. The dione derivative, specifically the this compound scaffold, has attracted considerable interest due to its synthetic tractability and the diverse pharmacological properties exhibited by its analogues. These properties range from antimicrobial and anticancer effects to potent and selective modulation of central nervous system targets[2][3]. This guide will focus on the key biological activities reported for this scaffold, providing the technical details necessary for its evaluation and further development.
Key Biological Activities
Antibacterial Activity
A significant area of investigation for this compound derivatives has been their potential as antibacterial agents. Studies have revealed that a library of these compounds exhibits promising activity against both Gram-positive and Gram-negative bacteria, most notably against Staphylococcus aureus and the resilient Mycobacterium tuberculosis.
Quantitative Data: Antibacterial Activity
| Compound Class | Test Organism | Activity Metric | Value Range | Selectivity Index (SI) | Reference |
| 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives | Staphylococcus aureus | MIC | 4–64 µg/mL | Favorable (≥10) | [2] |
| 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives | Mycobacterium tuberculosis | MIC | 4–64 µg/mL | Favorable (≥10) | [2] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
Derivatives of the benzazepine dione scaffold have demonstrated potent cytotoxic effects against human cancer cell lines. Specifically, certain 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-one derivatives, which are structurally related, have shown high efficacy against HeLa (cervical cancer) cells with good selectivity over non-cancerous cell lines[2].
Mechanism of Action: Topoisomerase II Inhibition
The proposed mechanism for the anticancer properties involves the inhibition of topoisomerase II (Topo II)[2]. Topo II is a crucial enzyme that alters DNA topology and is essential for DNA replication and transcription[1][4][5]. By stabilizing the enzyme-DNA covalent complex, Topo II poisons prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death)[2][4].
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 1-aryl-4,6-dihydrobenzo[b]pyrazolo[3,4-d]azepin-5(1H)-ones (e.g., 8ad, 8cf) | HeLa | IC₅₀ | < 2 µM | [2] |
IC₅₀: Half-maximal Inhibitory Concentration
Neurological Activity: NMDA Receptor Antagonism
A series of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs have been synthesized and evaluated as antagonists at the N-methyl-D-aspartate (NMDA) receptor glycine site[3]. The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory[6][7][8]. Its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.
These HBAD derivatives act as competitive antagonists at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. Glycine binding is essential for the glutamate-mediated opening of the ion channel. By blocking this site, the compounds prevent channel activation, thereby reducing Ca²⁺ influx and mitigating excitotoxic effects[3][8].
Quantitative Data: NMDA Receptor Antagonism
Data for 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (Compound 6)[3].
| Assay Type | Activity Metric | Value | Receptor/System | Reference |
| [³H]-DCKA Radioligand Binding | IC₅₀ | 0.013 µM | NMDA Glycine Site | [3] |
| Electrophysiology (Oocytes) | Kₑ | 0.026 µM | NR1a/2C Receptors | [3] |
| Electrophysiology (Cortical Neurons) | Kₑ | 0.048 µM | Native NMDA Receptors | [3] |
Kₑ: Equilibrium Dissociation Constant
These compounds also showed antagonism at AMPA receptors, but with lower potency, indicating a degree of selectivity for the NMDA receptor glycine site[3].
Experimental Protocols
A generalized workflow for the discovery and evaluation of novel benzazepine-dione derivatives is outlined below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the standardized broth microdilution method to determine antibacterial activity[9][10].
-
Preparation of Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[9]. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours[9].
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method to assess cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells[2][11].
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals[2].
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit the catalytic activity of Topo II, which can decatenate (unlink) the interlocked DNA circles of kinetoplast DNA (kDNA)[12][13][14].
-
Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube containing reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate (e.g., 200 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase II enzyme to the mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. In the absence of an inhibitor, Topo II will decatenate the kDNA network, which will run as free minicircles. An effective inhibitor will prevent decatenation, and the kDNA will remain as a high molecular weight network at the top of the gel.
NMDA Receptor Radioligand Binding Assay ([³H]MK-801)
This assay indirectly measures binding to the NMDA receptor glycine site by assessing the test compound's ability to modulate the binding of [³H]MK-801, a radiolabeled channel blocker[3][15][16].
-
Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat cortical tissue.
-
Assay Setup: In a reaction tube, combine the membrane preparation, a saturating concentration of glutamate and glycine (to open the channel), the radioligand [³H]MK-801 (e.g., 5 nM), and the test compound at various concentrations in a suitable assay buffer (e.g., Tris-HCl).
-
Incubation: Incubate the mixture for a defined period (e.g., 120-180 minutes) at room temperature to allow binding to reach equilibrium[15].
-
Termination and Filtration: Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like unlabeled MK-801). Calculate the IC₅₀ of the test compound for its ability to inhibit [³H]MK-801 binding.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the functional effects of compounds on ion channels expressed in Xenopus oocytes[17][18][19].
-
Oocyte Preparation: Harvest and prepare stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber and perfuse with a recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Apply saturating concentrations of glutamate and glycine to elicit a maximal NMDA receptor-mediated current. Once a stable baseline current is achieved, co-apply the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in current in response to the compound. Construct a concentration-response curve to determine the IC₅₀ or Kₑ of the antagonist.
Conclusion and Future Outlook
The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The demonstrated activities against clinically relevant bacteria, cancer cell lines, and key neurological targets underscore its potential. The structure-activity relationship studies, particularly for the NMDA receptor antagonists, have shown that specific substitutions on the benzazepine ring are critical for high-affinity binding, providing a clear path for rational drug design[3]. Future research should focus on optimizing the potency and selectivity of these compounds, evaluating their pharmacokinetic profiles, and assessing their efficacy in in vivo models to translate the promising in vitro results into tangible clinical candidates.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. topogen.com [topogen.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-electrode voltage clamp (TEVC) on Xenopus oocytes. [bio-protocol.org]
- 18. Two-electrode voltage clamp recordings from Xenopus oocytes [bio-protocol.org]
- 19. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dihydro-1H-1-benzazepine-2,5-dione Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives and their analogs, focusing on their synthesis, biological activity, and therapeutic potential. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug discovery.
Introduction
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a range of biological activities. Notably, derivatives of this structure have been investigated as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site. This guide will delve into the structure-activity relationships, pharmacological properties, and synthetic methodologies associated with this important class of compounds.
Core Structure
The fundamental structure of this compound is a bicyclic system consisting of a benzene ring fused to a seven-membered azepine ring containing two ketone functionalities.
Biological Activity and Therapeutic Potential
Derivatives of this compound have shown significant promise as modulators of excitatory amino acid neurotransmission. Specifically, 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs have been identified as potent and selective antagonists of the NMDA receptor glycine site.[1] This activity is crucial as overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Systematic structural modifications of the HBAD scaffold have revealed key determinants for potent NMDA receptor antagonism. The antagonist potency of these analogs shows a strong correlation across different assay systems.[1]
Key SAR findings include:
-
Substitution on the Aromatic Ring: Substituents at the 8-position, such as methyl, chloro, and bromo groups, were found to confer the highest potency.[1] Conversely, substitution at the 6-, 7-, and 9-positions generally led to a reduction or complete loss of affinity for the glycine site.[1]
-
Role of the Hydroxyl Group: The presence of a hydroxyl group at the 3-position is critical for activity. Moving the hydroxyl group to the 4-position significantly reduced receptor affinity, and its complete removal abolished potency.[1]
-
Importance of the Benzene Ring: Elimination of the aromatic ring resulted in a loss of activity, highlighting its essential role in receptor binding.[1]
Quantitative Data on NMDA Receptor Antagonism
The following table summarizes the in vitro activities of key 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) analogs.
| Compound | R | IC50 (µM) [³H]DCKA Binding | K_b (µM) Oocytes (NR1a/2C) | K_b (µM) Cortical Neurons |
| 5 | 8-methyl | 0.013 | 0.026 | 0.048 |
| 6 | 8-chloro | 0.013 | 0.026 | 0.048 |
| 7 | 8-bromo | 0.013 | 0.026 | 0.048 |
Data extracted from a study on HBAD analogs as antagonists at NMDA receptor glycine sites.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are crucial for reproducibility and further development.
General Synthesis of Aromatic Ring-Modified HBADs
Aromatic ring-modified HBADs are typically synthesized via a Schmidt reaction using substituted 2-methoxynaphthalene-1,4-diones, followed by demethylation.[1] For the preparation of multiply substituted 2-methoxynaphthalene-1,4-diones, a Diels-Alder methodology is employed, utilizing substituted butadienes with 2-methoxybenzoquinones, followed by aromatization.[1]
[³H]MK-801 Binding Assay for Initial NMDA Antagonism Screening
This assay provides an initial evaluation of the NMDA antagonist activity of the synthesized compounds. The ability of a compound to inhibit the binding of the non-competitive NMDA receptor antagonist [³H]MK-801 is measured.[1]
[³H]-5,7-Dichlorokynurenic Acid (DCKA) Glycine Site Binding Assay
Compounds demonstrating activity in the [³H]MK-801 binding assay are further evaluated for their affinity to the glycine binding site of the NMDA receptor using a [³H]DCKA binding assay.[1]
Electrophysiological Assays for Functional Antagonism
Selected HBADs are characterized for their functional antagonism of NMDA and AMPA receptors using electrophysiological assays in Xenopus oocytes and cultured rat cortical neurons.[1] This provides a more detailed understanding of their inhibitory activity at the receptor level.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for the evaluation of this compound derivatives.
References
Spectroscopic Analysis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3,4-Dihydro-1H-1-benzazepine-2,5-dione. Due to the limited availability of published experimental data for this specific compound, this guide utilizes predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions offer a robust framework for the identification and characterization of this and structurally related compounds.
Molecular Structure
The chemical structure of this compound, with the IUPAC name this compound, is presented below. The molecular formula is C₁₀H₉NO₂ and the molecular weight is 175.18 g/mol .[1][2]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | br s | 1H | N-H |
| ~7.90 | dd, J = 7.8, 1.5 Hz | 1H | Ar-H |
| ~7.60 | td, J = 7.5, 1.5 Hz | 1H | Ar-H |
| ~7.25 | d, J = 8.0 Hz | 1H | Ar-H |
| ~7.15 | t, J = 7.5 Hz | 1H | Ar-H |
| ~3.00 | t, J = 6.5 Hz | 2H | -CH₂- |
| ~2.80 | t, J = 6.5 Hz | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (ketone) |
| ~168.0 | C=O (amide) |
| ~140.0 | Ar-C |
| ~135.0 | Ar-C |
| ~132.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~38.0 | -CH₂- |
| ~30.0 | -CH₂- |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O Stretch (Ketone) |
| ~1670 | Strong | C=O Stretch (Amide) |
| ~1600, ~1480 | Medium | Aromatic C=C Stretch |
| ~1250 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment |
| 175 | High | [M]⁺ |
| 147 | Medium | [M - CO]⁺ |
| 119 | High | [M - CO - CO]⁺ or [M - C₂H₂O₂]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to the title compound involves the intramolecular cyclization of a suitably substituted anthranilic acid derivative. A general procedure is outlined below, adapted from known syntheses of related benzazepine and benzodiazepine structures.
Materials:
-
Substituted Anthranilic Acid
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Acylation: To a solution of the anthranilic acid derivative in anhydrous DCM at 0 °C, add 3-chloropropionyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Cyclization: Dissolve the crude N-(3-chloropropionyl)anthranilic acid derivative in anhydrous DCM and cool to 0 °C. Add anhydrous AlCl₃ portion-wise. Stir the reaction at room temperature for 12-18 hours.
-
Final Work-up and Purification: Carefully quench the reaction by pouring it onto ice-water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
500 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) will be necessary compared to the ¹H NMR experiment.
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.
-
Deposit a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation:
-
Mass Spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Introduce a small amount of the sample into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode.
-
Set the mass range to scan from m/z 50 to 300 to observe the molecular ion and expected fragment ions.
Signaling Pathway Context
Benzazepine and benzodiazepine scaffolds are known to interact with various biological targets, exhibiting activities such as anticancer and neurological effects. For instance, some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent anticancer agents that inhibit protein synthesis. While the specific signaling pathway for this compound is not established, a hypothetical pathway illustrating its potential mechanism of action in a cancer context is presented below.
This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The provided data and protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry. Experimental verification of the predicted data is highly recommended.
References
Novel Synthesis Routes for 3,4-Dihydro-1H-1-benzazepine-2,5-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of novel and established synthetic routes for the preparation of 3,4-Dihydro-1H-1-benzazepine-2,5-dione, a key heterocyclic scaffold in medicinal chemistry. This document details plausible synthetic pathways, including the preparation of key precursors and various cyclization strategies. Experimental protocols, where available in the literature, are provided, and quantitative data is summarized for comparative analysis.
Introduction
The 1-benzazepine-2,5-dione core is a privileged structure in the development of new therapeutic agents. Its unique seven-membered ring fused to a benzene ring offers a three-dimensional architecture that is of significant interest for targeting a variety of biological receptors. Consequently, the development of efficient and versatile synthetic routes to access this scaffold is of paramount importance for drug discovery and development programs. This guide explores several potential synthetic strategies, with a focus on practical and scalable methodologies.
Retrosynthetic Analysis
A primary retrosynthetic disconnection of the target molecule, this compound, points towards the key precursor, N-(2-carboxyphenyl)glycine. This intermediate can be conceptually formed from readily available starting materials such as 2-chlorobenzoic acid and glycine. The critical step in this synthetic approach is the intramolecular cyclization to form the seven-membered diazepanedione ring.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Precursor: N-(2-carboxyphenyl)glycine
A well-documented method for the synthesis of N-(2-carboxyphenyl)glycine involves the copper-catalyzed nucleophilic substitution of 2-chlorobenzoic acid with glycine in the presence of a base.
Experimental Protocol:
A mixture of the potassium salt of 2-chlorobenzoic acid (20 g), solid potassium hydroxide (5.5 g), potassium carbonate (7 g), glycine (7.5 g), water (15 ml), and a catalytic amount of copper powder is heated to boiling in a flask equipped with a reflux condenser for one hour.[1] Upon cooling, the product crystallizes. Boiling water is added to redissolve the crystals, and the hot solution is filtered. The filtrate is then acidified with an excess of hydrochloric acid to precipitate N-(2-carboxyphenyl)glycine, which is subsequently filtered off and can be recrystallized from water.[1]
Table 1: Quantitative Data for the Synthesis of N-(2-carboxyphenyl)glycine
| Parameter | Value | Reference |
| Yield | 19 g | [1] |
| Melting Point | 200 °C (with decomposition) | [1] |
Intramolecular Cyclization Strategies
The crucial step in the synthesis of this compound is the formation of the seven-membered ring from N-(2-carboxyphenyl)glycine. Several strategies can be envisioned for this transformation, primarily involving the activation of the carboxylic acid groups followed by intramolecular condensation.
Route 1: Dieckmann Condensation of N-(2-carboxyphenyl)glycine Dimethyl Ester
The Dieckmann condensation is a well-established method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[2][3][4][5] This approach would first require the conversion of N-(2-carboxyphenyl)glycine to its corresponding dimethyl ester.
Step 1: Esterification of N-(2-carboxyphenyl)glycine
N-(2-carboxyphenyl)glycine can be converted to its dimethyl ester using standard esterification methods, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Step 2: Intramolecular Dieckmann Condensation
The resulting diester can then be subjected to base-catalyzed intramolecular cyclization. The reaction is typically carried out using a strong base such as sodium ethoxide, sodium hydride, or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or toluene.[3] The enolate formed at the α-position to one ester group would then attack the other ester carbonyl, leading to the formation of the seven-membered ring. Subsequent acidic workup would yield the desired β-keto lactam, which in this case is the target molecule.
Caption: Synthetic workflow for Route 1 via Dieckmann Condensation.
Route 2: Reductive Cyclization of a Nitro Precursor
An alternative strategy involves the synthesis of a precursor containing a nitro group, which can then be reduced and cyclized in a single step.
Step 1: Synthesis of Methyl 2-(2-nitrobenzoyl)acetate
This precursor can be synthesized via the condensation of an appropriate o-nitrobenzoyl derivative with a malonic ester derivative, followed by hydrolysis and decarboxylation.
Step 2: Reductive Cyclization
The nitro group can be reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acetic acid (Fe/AcOH). Under the reaction conditions, the newly formed amine can undergo intramolecular cyclization with the adjacent ester or ketone functionality to form the desired benzazepinedione ring.
Caption: Synthetic workflow for Route 2 via Reductive Cyclization.
Conclusion
The synthesis of this compound can be approached through several viable synthetic routes. The most direct and well-documented starting point appears to be the synthesis of the key precursor, N-(2-carboxyphenyl)glycine, from 2-chlorobenzoic acid and glycine. The subsequent intramolecular cyclization to form the seven-membered ring represents the main challenge. While the Dieckmann condensation of the corresponding diester and reductive cyclization of a nitro-precursor are promising strategies, further experimental validation and optimization are required to establish a robust and high-yielding protocol for this specific target molecule. The methodologies and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and develop novel and efficient syntheses of this important heterocyclic scaffold.
References
Elucidation of the 3,4-Dihydro-1H-1-benzazepine-2,5-dione Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,4-Dihydro-1H-1-benzazepine-2,5-dione, a heterocyclic compound of interest in medicinal chemistry. This document outlines the key spectroscopic data, experimental protocols for its synthesis and analysis, and explores the potential biological significance of this molecular scaffold.
Molecular Structure and Properties
This compound is a bicyclic compound featuring a benzene ring fused to a seven-membered azepine ring containing two carbonyl groups and a secondary amine. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 16511-38-9 |
Source: PubChem Compound Summary for CID 369398[1]
Structural Diagram:
Caption: Chemical structure of this compound.
Synthesis Pathway
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic route can be proposed based on established chemical reactions. A plausible approach involves the cyclization of a suitably substituted benzene derivative. A visual representation of a potential synthetic workflow is provided below.[2]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (General Outline):
-
Starting Material Preparation: Synthesis of a suitable ortho-substituted benzene derivative, for example, a compound containing both an amine and a carboxylic acid or ester group, separated by a three-carbon chain.
-
Cyclization: Intramolecular cyclization is typically achieved under conditions that promote amide bond formation. This can involve the use of coupling agents or thermal methods.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure this compound.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Although a complete set of experimental data for the parent compound is not available in the cited literature, the expected spectral characteristics are outlined below based on the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 8.0 | Multiplet | 4H | Aromatic protons |
| ~ 3.0 - 3.5 | Triplet | 2H | -CH₂- adjacent to carbonyl |
| ~ 2.5 - 3.0 | Triplet | 2H | -CH₂- adjacent to aromatic ring |
| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N-H (amide) |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would confirm the presence of the carbonyl groups, aromatic carbons, and aliphatic carbons.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~ 170 - 180 | C=O (amide) |
| ~ 190 - 200 | C=O (ketone) |
| ~ 120 - 140 | Aromatic carbons |
| ~ 30 - 40 | Aliphatic -CH₂- carbons |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the carbonyl and N-H functional groups.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~ 3200 - 3400 | N-H stretching (amide) |
| ~ 1680 - 1720 | C=O stretching (amide) |
| ~ 1660 - 1700 | C=O stretching (ketone) |
| ~ 1450 - 1600 | C=C stretching (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.
| m/z (Predicted) | Assignment |
| 175 | [M]⁺ (Molecular ion) |
Potential Biological Activity
While the specific biological activity of this compound is not extensively documented, the benzazepine and benzodiazepine scaffolds are known to exhibit a range of pharmacological properties. Derivatives of these core structures have been investigated for their potential as antibacterial agents and as modulators of the N-methyl-D-aspartate (NMDA) receptor.
Antibacterial Potential
Several studies have explored the antibacterial activity of benzodiazepine derivatives. The proposed mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Caption: Putative antibacterial mechanism of action for benzazepine derivatives.
NMDA Receptor Antagonism
Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione have been synthesized and evaluated as antagonists at the glycine site of the NMDA receptor. NMDA receptors are ion channels in the brain that are crucial for synaptic plasticity and memory formation. Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. Antagonists of the NMDA receptor can modulate its activity and have therapeutic potential.
Caption: Logical workflow of NMDA receptor antagonism by benzazepine-dione analogs.
Conclusion
The structural elucidation of this compound is achievable through a combination of standard spectroscopic techniques. While detailed, published experimental data for the parent compound is limited, the analysis of related structures provides a strong foundation for its characterization. The benzazepine scaffold shows promise for further investigation in drug discovery, particularly in the development of novel antibacterial agents and modulators of neurological pathways. Further research is warranted to fully synthesize and characterize this compound and to explore its biological activity in greater detail.
References
Methodological & Application
Application Notes and Protocols: 3,4-Dihydro-1H-1-benzazepine-2,5-dione Kinase Inhibitor Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major focus of drug discovery efforts. The 3,4-dihydro-1H-1-benzazepine-2,5-dione scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific kinase targets of this compound are still under investigation, derivatives with a similar 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core have demonstrated potent inhibitory activity against kinases such as Traf2- and Nck-interacting kinase (TNIK).[1]
These application notes provide a comprehensive overview and detailed protocols for conducting both biochemical and cell-based kinase inhibitor assays to characterize the activity of this compound and its analogs. The protocols are designed to be adaptable for screening against a panel of kinases to identify primary targets and to determine the potency and selectivity of the compound.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table provides an example of the inhibitory activity of a derivative of this compound against a specific kinase.
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 21k (a 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivative) | TNIK | 0.026 ± 0.008 |
Table 1: Inhibitory activity of a compound with a similar scaffold to this compound against Traf2- and Nck-interacting protein kinase (TNIK). Data from a prior study.[1]
Signaling Pathway
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a critical role in the Wnt signaling pathway.[1] The Wnt pathway is essential for embryonic development and adult tissue homeostasis, and its aberrant activation is frequently implicated in colorectal cancer.[1] TNIK acts as a downstream regulator in this pathway.[1] Inhibition of TNIK presents a promising therapeutic strategy for cancers driven by dysregulated Wnt signaling.[1]
Experimental Protocols
The following protocols describe a biochemical assay to determine the direct inhibitory effect of a compound on kinase activity and a cell-based assay to assess its efficacy in a cellular context.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to measure the in vitro inhibition of a target kinase by this compound. The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to the phosphorylation of the substrate by the kinase.
Workflow:
Materials:
-
This compound
-
Recombinant target kinase (e.g., TNIK)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a 10-point dose-response curve. A 1:3 dilution series is recommended, starting from 1 mM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a master mix of the target kinase in kinase assay buffer. Add 2 µL of the kinase solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol is designed to evaluate the ability of this compound to inhibit the activity of a target kinase within a cellular environment by measuring the phosphorylation of a downstream substrate.
Materials:
-
A human cell line expressing the target kinase (e.g., HCT116 for TNIK).
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-substrate (specific to the target kinase's substrate), anti-total-substrate, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different concentrations of the compound.
-
Conclusion
The protocols provided herein offer a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing both biochemical and cell-based assays, researchers can effectively identify the kinase targets of this compound, determine its potency and selectivity, and validate its activity in a physiologically relevant context. These studies are a critical first step in the drug development pipeline for this promising class of compounds.
References
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of a 3,4-Dihydro-1H-1-benzazepine-2,5-dione Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-1H-1-benzazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this heterocyclic system have shown potential as antagonists for the N-methyl-D-aspartate (NMDA) receptor, highlighting their promise in the development of therapeutics for neurological disorders. High-throughput screening (HTS) of libraries based on this scaffold is a critical step in identifying novel modulators of various biological targets and pathways, accelerating the drug discovery process.
These application notes provide detailed protocols for conducting HTS campaigns with a this compound library, focusing on two common and robust assay formats: a biochemical kinase inhibition assay and a cell-based reporter gene assay.
Data Presentation
The following tables summarize representative quantitative data that would be generated during an HTS campaign to determine the potency and selectivity of hit compounds from the this compound library.
Table 1: Biochemical Kinase Inhibition Assay Results
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| BZD-001 | Kinase A | TR-FRET | 85 |
| BZD-001 | Kinase B | AlphaScreen | 1,200 |
| BZD-001 | Kinase C | TR-FRET | >10,000 |
| BZD-002 | Kinase A | TR-FRET | 2,500 |
| BZD-002 | Kinase B | AlphaScreen | 150 |
| BZD-002 | Kinase C | TR-FRET | 8,000 |
| Staurosporine | Kinase A | TR-FRET | 10 |
Table 2: Cell-Based Reporter Gene Assay Results
| Compound ID | Target Pathway | Assay Type | EC50 (µM) | Max Response (%) |
| BZD-003 | NF-κB | Luciferase Reporter | 1.2 | 95 |
| BZD-003 | CREB | Luciferase Reporter | 15.8 | 40 |
| BZD-004 | NF-κB | Luciferase Reporter | 25.1 | 30 |
| BZD-004 | CREB | Luciferase Reporter | 0.9 | 88 |
| Forskolin | CREB | Luciferase Reporter | 0.5 | 100 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This protocol is designed to identify inhibitors of a specific protein kinase.
Materials and Reagents:
-
This compound library (typically 10 mM in DMSO)
-
Recombinant Kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or Surelight®-APC) (Acceptor)
-
Stop/Detection Buffer (e.g., 20 mM EDTA in kinase assay buffer)
-
384-well low-volume black assay plates
-
Acoustic dispenser or pin tool
-
Robotic liquid handler
-
TR-FRET-capable plate reader
Experimental Workflow:
TR-FRET Kinase Assay Workflow
Procedure:
-
Using an acoustic dispenser, transfer 50 nL of each compound from the this compound library into the wells of a 384-well assay plate.
-
Add 50 nL of a known inhibitor (positive control) and DMSO (negative control) to designated wells.
-
Add 5 µL of the kinase solution to all wells using a robotic liquid handler.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Stop/Detection Buffer containing the Europium-labeled antibody and Streptavidin-APC.
-
Incubate for an additional 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using the positive and negative controls.
-
Identify "hits" as compounds that exhibit a statistically significant decrease in the TR-FRET signal.
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Protocol 2: Luciferase Reporter Gene Assay
This protocol is designed to identify compounds that modulate a specific signaling pathway.
Materials and Reagents:
-
This compound library (typically 10 mM in DMSO)
-
Mammalian cell line stably expressing the reporter construct (e.g., HEK293 with an NF-κB-luciferase reporter)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Stimulant for the pathway of interest (e.g., TNFα for NF-κB)
-
Luciferase Assay Reagent (containing cell lysis buffer and luciferin substrate)
-
384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
Signaling Pathway and Assay Principle:
Reporter Gene Assay Principle
Experimental Workflow:
Luciferase Reporter Assay Workflow
Procedure:
-
Seed the reporter cell line into 384-well plates at an appropriate density and incubate for 24 hours.
-
Add the this compound library compounds to the cells.
-
Incubate for 1 hour at 37°C.
-
Add the pathway stimulant to the appropriate wells. Include wells with no stimulant as a baseline control.
-
Incubate for an additional 6-18 hours to allow for reporter gene expression.
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to all wells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the luminescence signal to controls on each plate.
-
Identify "hits" as compounds that cause a significant change (increase or decrease, depending on the desired outcome) in the luminescent signal.
-
Perform dose-response experiments for hit compounds to determine their EC50 or IC50 values.
-
Conduct counter-screens to eliminate compounds that directly inhibit luciferase or are cytotoxic.
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 3,4-Dihydro-1H-1-benzazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-1H-1-benzazepine-2,5-dione is a heterocyclic compound belonging to the benzazepine class, a scaffold of significant interest in medicinal chemistry. While direct cytotoxic data for this specific compound is not extensively available in the public domain, studies on structurally related 1,4-benzodiazepine-2,5-dione derivatives have demonstrated potent antiproliferative and pro-apoptotic activities in various cancer cell lines. These findings suggest that this compound may also possess cytotoxic properties worthy of investigation.
This document provides a comprehensive guide to evaluating the potential cytotoxicity of this compound using a panel of standard cell-based assays. The protocols detailed herein are for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays, which together provide a multi-faceted view of a compound's effect on cell viability, membrane integrity, and apoptosis.
Disclaimer: The quantitative data and signaling pathway information presented in these application notes are based on published studies of structurally similar 1,4-benzodiazepine-2,5-dione analogs and should be considered as a hypothetical guide for experimental design and data interpretation for this compound.
Data Presentation: Hypothetical Cytotoxicity Data for a 1,4-Benzodiazepine-2,5-dione Analog
The following tables summarize potential cytotoxic effects of a 1,4-benzodiazepine-2,5-dione analog, which can serve as a benchmark for studies on this compound.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM) after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 37.04 |
| SK-MEL-2 | Skin Melanoma | 39.45 |
| SK-OV-3 | Ovarian Adenocarcinoma | 36.61 |
| NCI-H522 | Non-Small Cell Lung | 0.24 |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity at 50 µM after 24h Treatment
| Cell Line | % LDH Release (relative to max lysis) |
| HCT116 | 45% |
| SK-MEL-2 | 40% |
| SK-OV-3 | 55% |
| NCI-H522 | 65% |
Table 3: Apoptosis Induction (Caspase-3/7 Assay) - Fold Increase in Activity at 25 µM after 24h Treatment
| Cell Line | Fold Increase in Caspase-3/7 Activity |
| HCT116 | 4.5 |
| SK-MEL-2 | 3.8 |
| SK-OV-3 | 5.2 |
| NCI-H522 | 6.1 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compound (this compound) stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[4]
Materials:
-
LDH assay kit (containing LDH reaction mixture and cell lysis solution)
-
96-well cell culture plates
-
Test compound stock solution
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours, treat the cells with serial dilutions of the test compound and incubate for the desired period.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][5][6]
Materials:
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Opaque-walled 96-well cell culture plates
-
Test compound stock solution
-
Complete cell culture medium
-
Luminometer plate reader
Protocol:
-
Seed cells in an opaque-walled 96-well plate as described for the MTT assay.
-
After 24 hours, treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 6, 12, 24 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Visualizations
Experimental Workflows
Caption: Workflow for MTT, LDH, and Caspase-3/7 assays.
Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis pathways.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. Caspase 3/7 Activity [protocols.io]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: Development of a Luminescence-Based Bioassay for 3,4-Dihydro-1H-1-benzazepine-2,5-dione (BZD-25) Activity Against ASK1 Kinase
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for a bioluminescent-based bioassay to quantify the inhibitory activity of 3,4-Dihydro-1H-1-benzazepine-2,5-dione (BZD-25) against Human Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a critical component of stress-induced signaling pathways implicated in various diseases. This assay offers a robust and high-throughput method for determining the potency (IC50) of BZD-25 and its analogs, facilitating structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Introduction
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a key serine/threonine kinase that responds to a variety of cellular stresses, including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines. Upon activation, ASK1 initiates a signaling cascade through MKK4/7 and JNK/p38, ultimately leading to inflammation and apoptosis. Dysregulation of the ASK1 pathway is associated with neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
This compound (BZD-25) is a novel small molecule identified as a potential inhibitor of ASK1. To effectively characterize its inhibitory properties and enable further development, a reliable and sensitive bioassay is essential. This application note describes a luminescence-based kinase assay that quantitatively measures the inhibition of ASK1 by BZD-25. The assay relies on the principle that active kinase consumes ATP; the remaining ATP is then converted into a luminescent signal, which is inversely proportional to kinase activity.
Signaling Pathway
The following diagram illustrates the simplified ASK1 signaling pathway and the proposed point of intervention for BZD-25.
Caption: ASK1 signaling cascade and BZD-25 inhibition point.
Principle of the Assay
The bioassay quantifies ASK1 kinase activity by measuring ATP consumption. In the kinase reaction, active ASK1 transfers a phosphate group from ATP to a specific substrate peptide. The amount of ATP remaining in the solution is inversely proportional to the enzyme's activity. A kinase detection reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of the remaining ATP, generating a luminescent signal that is measured by a luminometer. An effective inhibitor like BZD-25 will prevent ATP consumption, resulting in a higher luminescent signal.
Caption: Relationship between kinase activity and luminescent signal.
Materials and Reagents
-
Recombinant Human ASK1 (e.g., SignalChem, Cat# M3K5-10G)
-
ASK1 Substrate Peptide (e.g., Myelin basic protein, MBP)
-
ATP, 10 mM solution (e.g., Promega, Cat# V9121)
-
This compound (BZD-25), 10 mM in DMSO
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Dithiothreitol (DTT), 1 M
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega, Cat# V6711)
-
DMSO, molecular biology grade
-
White, opaque, 384-well assay plates (e.g., Corning, Cat# 3570)
-
Luminometer capable of reading 384-well plates
Experimental Protocol
The following workflow diagram outlines the key steps of the experimental procedure.
Caption: Step-by-step experimental workflow for the ASK1 assay.
5.1. Reagent Preparation
-
Complete Kinase Buffer: Prepare fresh by adding DTT to the Kinase Assay Buffer to a final concentration of 2 mM.
-
ASK1 Enzyme Solution: Thaw recombinant ASK1 on ice. Dilute the enzyme to a working concentration of 4 ng/µL in Complete Kinase Buffer.
-
ATP/Substrate Solution: Prepare a 2X working solution containing 20 µM ATP and 0.4 mg/mL MBP substrate in Complete Kinase Buffer.
-
BZD-25 Serial Dilution: Perform a 1:3 serial dilution of the 10 mM BZD-25 stock in DMSO to generate a 10-point concentration curve (e.g., 10 mM down to 0.5 µM). Include a DMSO-only control.
5.2. Assay Procedure
The following steps are for a 384-well plate format with a final reaction volume of 10 µL.
-
Compound Plating: Using an acoustic liquid handler or a manual multichannel pipette, transfer 50 nL of each BZD-25 dilution (and DMSO controls) into the wells of a white, opaque 384-well plate.
-
Enzyme Addition: Add 5 µL of the 2 ng/µL ASK1 Enzyme Solution to all wells.
-
Controls:
-
100% Inhibition (No Enzyme) Control: Add 5 µL of Complete Kinase Buffer instead of the enzyme solution.
-
0% Inhibition (Vehicle) Control: Wells containing DMSO only.
-
-
Pre-incubation: Gently mix the plate on a plate shaker for 30 seconds, then incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the 2X ATP/Substrate Solution to all wells to start the kinase reaction.
-
Kinase Reaction: Mix the plate on a shaker for 30 seconds. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 10 µL of Kinase-Glo® Max reagent to all wells. Mix on a shaker for 2 minutes.
-
Final Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
Data Presentation and Analysis
Raw luminescence data is processed to determine the percent inhibition at each BZD-25 concentration. The IC50 value is then calculated by fitting the data to a four-parameter logistic model.
6.1. Calculation of Percent Inhibition
The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
Where:
-
RLU_compound is the Relative Light Unit from a well with BZD-25.
-
RLU_no_enzyme is the average RLU from the 100% inhibition control wells.
-
RLU_vehicle is the average RLU from the 0% inhibition (DMSO) control wells.
6.2. Sample Data Table
The following table summarizes representative data from an 8-point dose-response experiment.
| BZD-25 Conc. (µM) | Avg. RLU | Std. Dev. | % Inhibition |
| 100.000 | 450,123 | 15,432 | 98.5 |
| 33.333 | 445,678 | 12,876 | 97.2 |
| 11.111 | 410,987 | 11,034 | 88.1 |
| 3.704 | 250,456 | 9,876 | 48.9 |
| 1.235 | 115,789 | 6,543 | 15.1 |
| 0.412 | 89,123 | 5,123 | 8.1 |
| 0.137 | 78,901 | 4,567 | 5.3 |
| 0.000 (Vehicle) | 75,000 | 4,321 | 0.0 |
| No Enzyme Control | 455,000 | 16,000 | 100.0 |
| Calculated IC50 (µM) | \multicolumn{3}{c | }{ 3.81 } |
6.3. IC50 Curve Generation
Plot the % Inhibition against the log of the BZD-25 concentration. Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Conclusion
The described luminescence-based assay provides a sensitive, reproducible, and high-throughput compatible method for measuring the inhibitory activity of this compound against ASK1. The protocol is straightforward and utilizes commercially available reagents, making it readily adaptable in most drug discovery laboratories. This assay is a valuable tool for the characterization of BZD-25, enabling potency determination, SAR analysis, and selectivity profiling, thereby accelerating the development of novel ASK1 inhibitors.
Application Notes and Protocols for Assessing the Antimicrobial Activity of Benzazepine-2,5-diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of benzazepine-2,5-dione derivatives. The following sections detail the necessary experimental procedures, data presentation formats, and a discussion of potential mechanisms of action to guide research and development in this area.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Benzazepine-2,5-diones, a class of heterocyclic compounds, have garnered interest for their potential biological activities. This document outlines a standardized protocol to systematically assess their antimicrobial properties, ensuring reproducible and comparable results.
Data Presentation
A clear and concise presentation of antimicrobial activity data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. The primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. A second important metric is the Minimum Bactericidal Concentration (MBC), defined as the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Quantitative data should be summarized in a tabular format as exemplified below.
Table 1: Antimicrobial Activity of Selected Benzazepine-2,5-dione Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Analogues | Staphylococcus aureus | 4 - 64 | Not Reported | [1] |
| 3,4-Dihydro-1H-benzo[b]azepine-2,5-dione Analogues | Mycobacterium tuberculosis | 4 - 64 | Not Reported | [1] |
| 1,4-benzodiazepine-2,5-dione (Compound 4h) | Mycobacterium tuberculosis | 1.55 | Not Reported | [2] |
| 1,4-benzodiazepine-2,5-dione (Compound 4f) | Mycobacterium tuberculosis | 2.87 | Not Reported | [2] |
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of benzazepine-2,5-dione derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.[3][4]
Materials:
-
Benzazepine-2,5-dione derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other appropriate growth medium for the test organism)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the benzazepine-2,5-dione derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the stock solution of the test compound to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay is performed after the MIC is determined to assess whether the compound is bactericidal or bacteriostatic.[5][6]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
As a control, plate an aliquot from the growth control well of the MIC plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the antimicrobial activity of benzazepine-2,5-diones.
Caption: Workflow for MIC and MBC Determination.
Hypothesized Mechanism of Action
The precise antimicrobial mechanism of action for benzazepine-2,5-diones is not yet fully elucidated. However, based on the mechanisms of other heterocyclic antimicrobial agents, several potential bacterial targets can be hypothesized. It is important to note that the following diagram represents potential pathways and requires experimental validation. For some benzodiazepines, an indirect mechanism involving the modulation of host immune cells, such as macrophages, has been suggested.[3] Other novel benzodiazepine derivatives have been shown to act on intracellular bacteria without directly inhibiting their growth, pointing towards host-directed or anti-virulence mechanisms.[7] For other classes of heterocyclic compounds, direct inhibition of essential bacterial enzymes is a common mode of action.[8]
Caption: Hypothesized Antimicrobial Mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Benzodiazepine Augmented γ-Amino-Butyric Acid Signaling Increases Mortality From Pneumonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 7. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 3,4-Dihydro-1H-1-benzazepine-2,5-dione on NMDA Receptors
Version: 1.0
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.[1] This document provides detailed application notes and protocols for the in vitro evaluation of 3,4-Dihydro-1H-1-benzazepine-2,5-dione on NMDA receptors. While direct experimental data for this specific compound is not extensively available in the public domain, studies on its analogs, such as 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs), have demonstrated antagonist activity at the NMDA receptor glycine site.[2][3][4] The following protocols are based on established methodologies for testing such analogs and can be adapted for the investigation of this compound.
Application Notes
The in vitro testing of this compound on NMDA receptors is a critical step in determining its potential as a modulator of this key central nervous system target. These assays are designed to characterize the compound's binding affinity, potency, and functional effect on the receptor. Based on the activity of its analogs, it is hypothesized that this compound may act as an antagonist at the NMDA receptor.
Key applications for these protocols include:
-
Primary Screening: High-throughput screening of the compound to determine its interaction with the NMDA receptor.
-
Lead Optimization: Structure-activity relationship (SAR) studies to guide the chemical modification of the benzazepine scaffold for improved potency and selectivity.[2][4]
-
Mechanism of Action Studies: Elucidating the specific binding site and functional consequences of compound interaction with the NMDA receptor.
Data Presentation: Activity of Analogs
Quantitative data for analogs of this compound are summarized below. These values provide a benchmark for the expected potency of related compounds.
| Compound/Analog | Assay Type | Target Site | IC50 (µM) | Kb (µM) | Notes | Reference |
| 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD analog 6) | [3H]-DCKA Binding | Glycine Site | 0.013 | - | High potency antagonist. | [2][4] |
| 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD analog 6) | Electrophysiology (Oocytes, NR1a/2C) | Glycine Site | - | 0.026 | Functional antagonism. | [2][4] |
| 8-chloro-3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD analog 6) | Electrophysiology (Cortical Neurons) | Glycine Site | - | 0.048 | Functional antagonism in native cells. | [2][4] |
| 7,8-dichloro-6-methyl-THHBAD (18a) | Electrophysiology (Oocytes) | NMDA Receptor | - | 0.0041 | Potent antagonist. | [3] |
| 7,8-dichloro-6-ethyl-THHBAD (18b) | Electrophysiology (Oocytes) | NMDA Receptor | - | 0.0028 | Most potent THHBAD analog. | [3] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is designed to determine the binding affinity of this compound to the NMDA receptor by measuring its ability to compete with a radiolabeled ligand.[1][5]
4.1.1 Materials
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK--MK-801 or [3H]-5,7-dichlorokynurenic acid ([3H]-DCKA)
-
Membrane Preparation: Rat cortical membranes[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[1]
-
Non-specific Binding Ligand: 10 µM MK-801 or unlabeled DCKA
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
4.1.2 Protocol
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of the non-specific binding ligand.
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Add 100 µL of the diluted rat cortical membrane preparation (0.2-0.5 mg/mL protein) to each well.[1]
-
Add 25 µL of the radioligand at a final concentration near its Kd value (e.g., 1-5 nM for [3H]TCP).[1]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[1]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.[1]
-
Wash the filters three times with 200 µL of ice-cold wash buffer.[1]
-
Dry the filter mat and place it in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Calcium Flux Functional Assay
This assay measures the functional effect of this compound on NMDA receptor activity by monitoring changes in intracellular calcium concentration.[6][7]
4.2.1 Materials
-
Test Compound: this compound
-
Cell Line: HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A).[6]
-
NMDA Receptor Agonists: NMDA and Glycine (or D-serine)[6][8]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar
-
384-well plates, black, clear bottom [6]
-
Fluorescence plate reader (e.g., FDSS) [7]
4.2.2 Protocol
-
Plate the NMDA receptor-expressing HEK293 cells in a 384-well plate and incubate overnight.[6]
-
Remove the culture medium and load the cells with the calcium indicator dye in assay buffer. Incubate for 1-2 hours at 37°C.[7]
-
Wash the cells with assay buffer to remove excess dye.[6]
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the cells and incubate for a predetermined time.
-
Measure the baseline fluorescence (F0) for 30 seconds using the fluorescence plate reader.[7]
-
Add a solution of NMDA and glycine/D-serine to stimulate the receptors.
-
Immediately measure the fluorescence for several minutes to record the calcium influx.[7]
-
Calculate the change in fluorescence (ΔF/F0) to determine the effect of the test compound on NMDA receptor activation.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
Experimental Workflow: Calcium Flux Assay
Caption: Calcium flux functional assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate [jove.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3,4-Dihydro-1H-1-benzazepine-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the Schmidt reaction. This reaction involves the acid-catalyzed reaction of 1,4-naphthoquinone with hydrazoic acid, which is typically generated in situ from sodium azide and a strong acid like sulfuric acid.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include achieving a high yield, minimizing side product formation, and ensuring the safe handling of reagents. The Schmidt reaction can sometimes lead to the formation of tetrazoles as a significant byproduct.[1] Additionally, the reaction requires the use of hydrazoic acid, which is highly toxic and explosive, necessitating strict safety precautions.
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common method. For higher purity, column chromatography on silica gel may be employed.
Q4: What are the expected spectral characteristics of this compound?
A4: While specific experimental data can vary, the expected 1H NMR spectrum would show signals corresponding to the aromatic protons and the protons of the dihydroazepine ring. The 13C NMR spectrum would display resonances for the carbonyl carbons and the aromatic and aliphatic carbons. It is crucial to obtain and interpret the full spectral data (1H NMR, 13C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the synthesized compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction temperature cautiously, as higher temperatures can sometimes promote side reactions. |
| Degradation of starting material or product. | - Maintain the recommended reaction temperature. Overheating can lead to decomposition. - Ensure the quality of the starting 1,4-naphthoquinone. | |
| Insufficient acid catalysis. | - Use a sufficient concentration of a strong protic acid like concentrated sulfuric acid to catalyze the reaction effectively. | |
| Formation of Significant Side Products (e.g., tetrazoles) | High concentration of hydrazoic acid. | - Control the rate of addition of sodium azide to the reaction mixture to maintain a low steady-state concentration of hydrazoic acid.[1] |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0-25 °C) to favor the desired amide formation over side reactions. | |
| Difficult Purification | Presence of unreacted starting material. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the stoichiometry of the reactants. |
| Co-elution of product and impurities during chromatography. | - Experiment with different solvent systems for column chromatography to achieve better separation. - Consider an initial recrystallization step to remove the bulk of impurities before chromatographic purification. | |
| Safety Concerns | Handling of sodium azide and hydrazoic acid. | - All manipulations involving sodium azide and the in situ generation of hydrazoic acid must be performed in a well-ventilated fume hood.[1] - Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. - Avoid contact of sodium azide with heavy metals or acids, which can form explosive compounds. - Quench any residual azide carefully with a suitable reagent before workup. |
Experimental Protocols
Synthesis of this compound via Schmidt Reaction
This protocol is a representative procedure based on the principles of the Schmidt reaction applied to 1,4-naphthoquinone. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
1,4-Naphthoquinone
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Sodium Azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-naphthoquinone (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the stirred solution.
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In a separate beaker, prepare a solution of sodium azide (1.5-2.0 eq) in a minimal amount of water. Caution: Sodium azide is highly toxic. Handle with extreme care.
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Add the sodium azide solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. The generation of hydrazoic acid will occur in situ.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Characterize the purified product by 1H NMR, 13C NMR, IR, and mass spectrometry.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Acid Catalyst (eq.) | Temperature (°C) | Time (h) | Yield (%) * |
| 1 | H₂SO₄ (2.0) | 0 | 4 | 45 |
| 2 | H₂SO₄ (2.5) | 0 | 4 | 55 |
| 3 | H₂SO₄ (3.0) | 0 | 4 | 60 |
| 4 | H₂SO₄ (2.5) | 25 | 2 | 65 |
| 5 | H₂SO₄ (2.5) | 25 | 4 | 70 |
| 6 | H₂SO₄ (2.5) | 50 | 2 | 50 (with increased side products) |
*Note: These are representative yields and may vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Schmidt reaction for the synthesis of the target molecule.
References
Technical Support Center: Chromatographic Purification of 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Welcome to the technical support center for the chromatographic purification of 3,4-Dihydro-1H-1-benzazepine-2,5-dione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended chromatography techniques for purifying this compound?
A1: Both normal-phase and reversed-phase chromatography can be employed for the purification of this compound. The choice depends on the polarity of the crude mixture and the impurities present.
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Normal-Phase Chromatography (NPC): Typically utilizes a polar stationary phase like silica gel with non-polar mobile phases (e.g., hexane/ethyl acetate). This is often a good starting point for many organic compounds.
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Reversed-Phase Chromatography (RPC): Uses a non-polar stationary phase (e.g., C18-silica) with polar mobile phases (e.g., water/acetonitrile or water/methanol). This technique is particularly useful for polar compounds.
Q2: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Degradation on silica gel is a common issue for compounds containing sensitive functional groups. The acidic nature of standard silica gel can lead to the hydrolysis of the lactam ring in this compound.[1][2][3][4] To mitigate this, consider the following:
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Deactivated Silica Gel: Use silica gel that has been treated to neutralize its acidic sites.
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Basic Additives: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase to neutralize the silica surface.[5]
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Alternative Stationary Phases: If degradation persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase column (e.g., diol, cyano).
Q3: I am observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?
A3: Peak tailing is often observed with nitrogen-containing heterocyclic compounds due to strong interactions between the basic nitrogen atoms and acidic residual silanol groups on the silica-based stationary phase.[5][6][7]
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Mobile Phase pH Adjustment: In reversed-phase HPLC, ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single ionic state.[8][9] Using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) can protonate the basic nitrogen, which can sometimes improve peak shape. Conversely, at a higher pH, the compound will be neutral.
-
Use of Buffers: Employing a suitable buffer system (e.g., phosphate, acetate, or formate) helps to maintain a constant pH and can improve peak symmetry.[8][10][11] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are necessary.[11]
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Column Choice: Utilize HPLC columns specifically designed for the analysis of basic compounds, which often have a high degree of end-capping or are based on hybrid particle technology to minimize silanol interactions.[7][12]
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Basic Additives: In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine to the mobile phase can significantly reduce tailing.[5]
Q4: How do I choose an appropriate solvent system for my column chromatography?
A4: The ideal solvent system should provide good separation between your target compound and impurities. This is best determined by thin-layer chromatography (TLC) beforehand.
-
TLC Analysis: Test various solvent systems of differing polarities (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol).
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Target Rf Value: For column chromatography, aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation. For benzodiazepine derivatives, solvent systems like ethanol:diethyl ether:acetone have been used.[13][14]
Q5: My compound is not soluble in the mobile phase I plan to use for column chromatography. How should I load my sample?
A5: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[5][15][16]
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Dissolve your crude sample in a solvent in which it is highly soluble.
-
Add a small amount of silica gel to this solution.
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Evaporate the solvent completely to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC to achieve better separation of spots. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Poorly packed column (channeling). | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Compound Does Not Elute (Low Rf) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| Compound may have degraded or irreversibly adsorbed to the stationary phase. | Test the stability of your compound on a small amount of silica gel. Consider using a different stationary phase or deactivating the silica gel.[15] | |
| Peak Tailing (Asymmetric Peaks) | Strong interaction with acidic silanol groups on the silica surface. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[5] |
| In reversed-phase HPLC, the mobile phase pH is close to the compound's pKa. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a suitable buffer.[8] | |
| Column overloading. | Reduce the sample concentration or injection volume.[6] | |
| Compound Degradation on the Column | The compound is sensitive to the acidic nature of the silica gel. | Use deactivated silica gel or an alternative stationary phase like alumina. Add a basic modifier to the mobile phase.[5] |
| The lactam ring is susceptible to hydrolysis. | Avoid strongly acidic or basic mobile phases if possible.[1][2][4] | |
| Irreproducible Results | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each experiment and ensure accurate measurements of solvent ratios. |
| Changes in column activity. | Ensure the column is properly stored and regenerated between runs. |
Experimental Protocols
Note: These are general starting protocols. Optimization will be required based on the specific impurity profile of your crude material.
Protocol 1: Normal-Phase Flash Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm particle size). If compound stability is an issue, consider deactivated silica gel.
-
Mobile Phase Selection (based on TLC):
-
Start with a non-polar solvent system such as Hexane/Ethyl Acetate.
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Perform TLC with varying ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives the target compound an Rf of ~0.3.
-
If the compound is more polar, consider Dichloromethane/Methanol.
-
If peak tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase.
-
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks.
-
-
Sample Loading:
-
Elution:
-
Begin elution with the initial mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A C18 column is a good starting point. For basic compounds, a column with high end-capping or a hybrid particle base is recommended to minimize peak tailing.
-
Mobile Phase Preparation:
-
Solvent A: Water with a buffer and/or pH modifier (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate).
-
Solvent B: Acetonitrile or Methanol with the same concentration of buffer/modifier.
-
Filter and degas all mobile phases before use.
-
-
Method Development:
-
Start with a gradient elution, for example, from 5% B to 95% B over 20-30 minutes, to determine the approximate elution conditions.
-
Based on the initial gradient run, develop an optimized gradient or an isocratic method for the separation of the target compound from its impurities.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample and run the developed method.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
Visualizations
Caption: A troubleshooting workflow for common issues in chromatography.
Caption: Decision tree for selecting a suitable chromatography method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 9. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. silicycle.com [silicycle.com]
- 12. welch-us.com [welch-us.com]
- 13. jistox.in [jistox.in]
- 14. researchgate.net [researchgate.net]
- 15. Chromatography [chem.rochester.edu]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Solubility of 3,4-Dihydro-1H-1-benzazepine-2,5-dione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound derivatives?
This compound and its derivatives are often characterized by poor aqueous solubility due to their rigid, fused ring structure and crystalline nature. These compounds are typically sparingly soluble or practically insoluble in water, which can significantly hinder their preclinical development and therapeutic application by limiting oral bioavailability.
Q2: What are the most common strategies to improve the solubility of these derivatives?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like the this compound derivatives. These can be broadly categorized into physical and chemical modifications:
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Physical Modifications:
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a higher dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
-
Chemical Modifications:
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pH Adjustment: For derivatives with ionizable groups, altering the pH of the solution can significantly increase solubility.
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Co-solvency: The addition of a water-miscible organic solvent (co-solvent) in which the compound is more soluble can increase the overall solubility of the aqueous solution.
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Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility.
-
Q3: How does pH affect the solubility of this compound derivatives?
The solubility of many compounds is pH-dependent.[1] For this compound derivatives that possess acidic or basic functional groups, altering the pH of the medium can significantly impact their solubility. For instance, a derivative with a basic nitrogen atom will become more soluble in acidic conditions due to the formation of a more soluble salt. Conversely, an acidic derivative will be more soluble in alkaline conditions. It is crucial to determine the pKa of your specific derivative to predict its solubility profile at different pH values. For some related benzodiazepine structures, pH can even induce reversible structural changes, such as ring-opening, which can affect solubility and bioavailability.[2][3]
Q4: Can I use co-solvents to improve the solubility of my compound?
Yes, co-solvency is a common and effective technique. By mixing water with a water-miscible solvent in which your compound has higher solubility, you can achieve a significant increase in the overall solubilization. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a co-solvent and its concentration should be carefully optimized, considering both the desired solubility enhancement and potential toxicity for the intended application.
Troubleshooting Guides
Problem 1: Low solubility in aqueous buffers for in vitro assays.
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Possible Cause: The inherent low aqueous solubility of the this compound scaffold.
-
Troubleshooting Steps:
-
Determine the pKa of your derivative: This will inform the optimal pH range for solubilization.
-
Adjust the pH of the buffer: For basic derivatives, lower the pH. For acidic derivatives, increase the pH.
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Introduce a co-solvent: Start with a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or ethanol in your aqueous buffer.
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Consider using cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their apparent solubility.
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Problem 2: Compound precipitates out of solution upon standing.
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Possible Cause: The solution is supersaturated and thermodynamically unstable.
-
Troubleshooting Steps:
-
Reduce the final concentration: The most straightforward solution is to work at a lower, more stable concentration.
-
Incorporate a precipitation inhibitor: Certain polymers, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), can help maintain a supersaturated state and prevent precipitation.
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Optimize the co-solvent concentration: Too high a concentration of an organic co-solvent can sometimes lead to instability when diluted in an aqueous medium. Experiment with different co-solvent ratios.
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Problem 3: Poor oral bioavailability in animal studies despite in vitro solubility enhancement.
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Possible Cause: While in vitro dissolution may be improved, other factors like membrane permeability, first-pass metabolism, or in vivo precipitation could be limiting bioavailability.
-
Troubleshooting Steps:
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Formulate as a nanosuspension: This can improve the dissolution rate in the gastrointestinal tract and potentially enhance absorption.
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Develop a solid dispersion formulation: This can improve both dissolution rate and the concentration of dissolved drug at the absorption site.
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Investigate lipid-based formulations: For lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Quantitative Data on Solubility Enhancement
The following tables summarize solubility enhancement data for structurally related compounds, providing a reference for potential improvements for this compound derivatives.
Table 1: Solubility of Benzodiazepine Derivatives in Water and with Solid Dispersions using Polyvinylpyrrolidone (PVP) [4][5]
| Compound | Solubility in Water (mg/dm³) | Solubility in Physical Mixture with PVP (mg/dm³) | Solubility in Solid Dispersion with PVP (mg/dm³) | Fold Increase (Solid Dispersion vs. Water) |
| Diazepam | 3.97 | ~14.66 | ~28.38 | ~7.1 |
| Nitrazepam | 2.54 | ~5.12 (at 10% drug load) | ~10.22 (at 10% drug load) | ~4.0 |
| Oxazepam | 3.65 | ~15.10 | ~28.83 | ~7.9 |
Table 2: Phase Solubility Study of Carbamazepine with Cyclodextrins in Water at 20°C (Illustrative Example) [6]
| Cyclodextrin Type | Molar Concentration of Cyclodextrin (M) | Solubility of Carbamazepine (M) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.00 | 8.4 x 10⁻⁴ |
| 0.01 | 1.8 x 10⁻³ | |
| 0.02 | 2.7 x 10⁻³ | |
| 0.03 | 3.6 x 10⁻³ | |
| 0.04 | 4.5 x 10⁻³ | |
| Dimethyl-β-cyclodextrin (DIMEB) | 0.00 | 8.4 x 10⁻⁴ |
| 0.01 | 2.2 x 10⁻³ | |
| 0.02 | 3.5 x 10⁻³ | |
| 0.03 | 4.8 x 10⁻³ | |
| 0.04 | 6.1 x 10⁻³ |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for benzodiazepine derivatives and can be applied to this compound derivatives.[4]
-
Dissolution: Dissolve the this compound derivative and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a suitable common solvent (e.g., ethanol or methanol). A typical drug-to-carrier ratio to start with is 1:5 (w/w).
-
Mixing: Ensure both components are fully dissolved and the solution is clear.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at an elevated temperature (e.g., 40-60°C) under vacuum.
-
Drying: Dry the resulting solid film or mass in a vacuum oven at a controlled temperature for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRD.
Experimental Workflow for Solid Dispersion Preparation.
Protocol 2: Preparation of a Nanosuspension by Antisolvent Precipitation-Ultrasonication
This protocol is a general method that can be adapted for the preparation of nanosuspensions of poorly soluble compounds.[7]
-
Organic Phase Preparation: Dissolve the this compound derivative in a suitable water-miscible organic solvent (e.g., DMSO, acetone) to prepare the organic phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Tween 80, Poloxamer 188) to prevent particle aggregation.
-
Precipitation: Under constant stirring, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate out as nanoparticles.
-
Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication to break down any agglomerates and ensure a narrow particle size distribution.
-
Solvent Removal (Optional): If necessary, the organic solvent can be removed by dialysis or diafiltration.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The dissolution rate should also be determined.
Workflow for Nanosuspension Preparation.
Protocol 3: Phase Solubility Study with Cyclodextrins
This protocol outlines the steps to determine the effect of a cyclodextrin on the solubility of a this compound derivative.[6][8][9]
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Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a relevant buffer (e.g., phosphate buffer, pH 7.4).
-
Add Excess Drug: Add an excess amount of the this compound derivative to each cyclodextrin solution.
-
Equilibration: Shake the resulting suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the suspensions to settle, and then carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The type of phase solubility diagram (e.g., A-type, B-type) will provide information about the stoichiometry and stability of the drug-cyclodextrin complex.[10]
Logical Flow for a Phase Solubility Study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
Technical Support Center: Scaling Up Benzazepine-2,5-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of benzazepine-2,5-diones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction & Yield Issues
Q1: My cyclization reaction yield drops significantly upon scale-up. What are the likely causes and how can I troubleshoot this?
A1: A decrease in yield during the scale-up of the cyclization step is a common challenge. The primary culprits are often related to inadequate mixing and poor heat transfer.
Troubleshooting Guide:
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized concentration gradients and "dead zones," where reactants are not effectively combined. This can result in incomplete reactions and the formation of side products.
-
Solution:
-
Agitator Selection: Ensure the agitator (stirrer) design is appropriate for the reactor geometry and reaction viscosity. Anchor or paddle stirrers may be insufficient. Consider using a pitched-blade turbine or a retreat curve impeller for better axial and radial flow.
-
Stirring Speed: Optimize the stirring speed. While a higher speed can improve mixing, excessive agitation can introduce shear stress and potentially degrade the product.
-
-
-
Heat Transfer: The cyclization reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat effectively. This can lead to temperature gradients and localized overheating, promoting side reactions and decomposition.
-
Solution:
-
Reactor Jacketing: Utilize a reactor with a well-designed jacket for efficient heat exchange.
-
Controlled Reagent Addition: Add the cyclizing agent or catalyst at a controlled rate to manage the exotherm.
-
Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature range.
-
-
Q2: I am observing the formation of significant amounts of impurities that were not present in my lab-scale synthesis. How can I identify and minimize them?
A2: Impurity profiles often change during scale-up due to longer reaction times, temperature variations, and differences in raw material purity.
Troubleshooting Guide:
-
Impurity Identification:
-
Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the major impurities. Common impurities in related benzodiazepine syntheses include products of incomplete cyclization, over-alkylation, or side reactions with residual starting materials.
-
-
Minimizing Impurity Formation:
-
Starting Material Quality: Ensure the purity of your starting materials (e.g., substituted anthranilic acids and amino acid derivatives) is consistent and high.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-related impurities.
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to determine the optimal reaction time and prevent the formation of time-dependent impurities.
-
2. Purification & Isolation Challenges
Q3: My previous crystallization protocol is not effective for purification at a larger scale, resulting in low purity or poor recovery. What should I do?
A3: Crystallization is highly sensitive to scale. A procedure that works in a flask may fail in a large reactor due to different cooling rates and mixing dynamics.
Troubleshooting Guide:
-
Solvent System Optimization:
-
Anti-Solvent Addition: A common and effective method for large-scale crystallization is to dissolve the crude product in a good solvent and then slowly add an anti-solvent to induce precipitation. This allows for better control over crystal size and purity.
-
Solvent Screening: Perform a systematic screen of different solvent/anti-solvent systems to find the optimal conditions for your specific benzazepine-2,5-dione derivative.
-
-
Cooling Profile:
-
Controlled Cooling: Implement a controlled, gradual cooling profile instead of rapid cooling in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Seeding:
-
Introduce Seed Crystals: Add a small amount of pure product (seed crystals) at the point of supersaturation to induce crystallization and control polymorphism.
-
Q4: The filtration of my product is very slow on a larger scale, leading to long processing times. How can I improve this?
A4: Slow filtration is often due to the formation of very fine particles or an amorphous solid.
Troubleshooting Guide:
-
Crystal Morphology: As discussed in Q3, optimizing your crystallization protocol to generate larger, more uniform crystals will significantly improve filtration speed.
-
Filter Type:
-
Nutsche Filter: For kilogram-scale production, consider using a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single contained unit.
-
-
Filter Aid:
-
If the product consists of very fine particles, a filter aid (e.g., Celite) can be used to increase the porosity of the filter cake. However, this will require a subsequent removal step.
-
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scaled-Up Cyclization Reaction Parameters
| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) - Unoptimized | Pilot-Scale (100 g) - Optimized |
| Reaction Time | 2 hours | 8 hours | 3 hours |
| Yield | 85% | 55% | 82% |
| Purity (Crude) | 95% | 70% | 92% |
| Major Impurity | <1% | 15% (Incomplete Cyclization) | 2% (Incomplete Cyclization) |
| Agitation | Magnetic Stirrer | Anchor Impeller | Pitched-Blade Turbine |
| Temperature Control | Oil Bath | Jacket Cooling (Manual) | Jacket Cooling (Automated Ramp) |
Experimental Protocols
Key Experiment: Optimized Pilot-Scale Cyclization of a Generic Benzazepine-2,5-dione
Objective: To perform a 100-gram scale cyclization with improved yield and purity.
Materials:
-
N-substituted anthranilic acid derivative (100 g, 1.0 eq)
-
Amino acid ester hydrochloride (1.1 eq)
-
Coupling agent (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 3.0 eq)
-
Cyclization agent/catalyst (e.g., p-TsOH, 0.1 eq)
-
Solvent (e.g., Toluene, 1 L)
Procedure:
-
Reactor Setup: A 5L jacketed glass reactor equipped with a pitched-blade turbine agitator, thermocouple, condenser, and nitrogen inlet is used.
-
Amide Formation:
-
Charge the reactor with the N-substituted anthranilic acid derivative, amino acid ester hydrochloride, and toluene.
-
Begin agitation at 200 RPM and cool the mixture to 0-5 °C using the reactor jacket.
-
Slowly add DIPEA over 30 minutes, maintaining the temperature below 10 °C.
-
Add the coupling agent portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC for the disappearance of the starting material.
-
-
Work-up:
-
Wash the reaction mixture with 1M HCl (2 x 500 mL) and then with saturated sodium bicarbonate solution (2 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Cyclization:
-
Transfer the dried organic solution back to the reactor.
-
Add the cyclization catalyst (p-TsOH).
-
Heat the mixture to reflux (approx. 110 °C) using a controlled heating ramp over 1 hour.
-
Maintain at reflux for 2-3 hours, monitoring by HPLC for the formation of the benzazepine-2,5-dione.
-
-
Isolation:
-
Cool the reaction mixture to room temperature over 2 hours.
-
Reduce the solvent volume by approximately 50% under vacuum.
-
Slowly add an anti-solvent (e.g., heptane, 500 mL) over 1 hour with gentle stirring to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for an additional hour.
-
Filter the product, wash with cold heptane, and dry under vacuum at 50 °C.
-
Mandatory Visualizations
Caption: General experimental workflow for benzazepine-2,5-dione synthesis.
Caption: Key challenges and consequences in scaling up synthesis.
Technical Support Center: Addressing Artifacts in 3,4-Dihydro-1H-1-benzazepine-2,5-dione Bioassays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3,4-Dihydro-1H-1-benzazepine-2,5-dione and its analogs in various bioassays. The information is presented in a question-and-answer format to directly address common issues and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and sources of artifacts when performing bioassays with this compound and related compounds, with a particular focus on their activity as NMDA receptor antagonists.
Issue 1: High Variability in Assay Results
Question: We are observing significant variability between replicate wells and across different experiments when testing our this compound analogs in an NMDA receptor binding assay. What are the potential causes and solutions?
Answer: High variability is a common issue that can obscure true compound activity. Several factors can contribute to this problem:
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Compound Solubility and Aggregation:
-
Problem: this compound and its analogs can have limited aqueous solubility, leading to precipitation or aggregation at higher concentrations.[1][2] Aggregates can non-specifically interfere with assay components, leading to inconsistent results.[1]
-
Solution:
-
Visually inspect your compound solutions for any signs of precipitation.
-
Determine the critical aggregation concentration (CAC) of your compounds.
-
Include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to prevent aggregation.[1]
-
Ensure your final DMSO concentration is consistent across all wells and as low as possible (typically <1%).
-
-
-
Pipetting and Dispensing Errors:
-
Problem: Inaccurate or inconsistent liquid handling can introduce significant variability.
-
Solution:
-
Ensure all pipettes are properly calibrated.
-
Use reverse pipetting for viscous solutions.
-
Automated liquid handlers should be properly maintained and calibrated.
-
-
-
Inconsistent Cell or Membrane Preparations:
-
Problem: Variability in the density or quality of cells or membrane preparations can affect the number of available receptors for binding.
-
Solution:
-
Ensure homogenous cell suspension before plating.
-
For membrane preparations, ensure consistent protein concentration across assays.
-
Perform quality control checks on each new batch of cells or membranes.
-
-
Issue 2: Unexpectedly Low or No Compound Activity
Question: Our this compound analog, which is reported to be a potent NMDA receptor antagonist, is showing very weak or no activity in our fluorescence-based calcium flux assay. What could be the reason?
Answer: A lack of expected activity can be due to several factors, ranging from compound-specific issues to assay design flaws:
-
Compound Interference with Assay Signal:
-
Problem: The compound may be interfering with the fluorescent dye used in the assay. This can include autofluorescence or quenching of the signal.[1][3]
-
Solution:
-
Run a control experiment to measure the fluorescence of the compound in the assay buffer without cells or other reagents.
-
If the compound is fluorescent, consider using a different fluorescent dye with a shifted excitation/emission spectrum.
-
For quenching, you may need to switch to a different assay format, such as a radioligand binding assay or an electrophysiology-based assay.
-
-
-
Incorrect Assay Conditions:
-
Problem: The assay conditions may not be optimal for detecting the compound's activity.
-
Solution:
-
ATP Concentration (for kinase assays): If you are repurposing these compounds for kinase inhibitor screening, be aware that high ATP concentrations can mask the activity of ATP-competitive inhibitors.[4]
-
Receptor Subtype Specificity: Ensure that the cell line you are using expresses the specific NMDA receptor subtype (e.g., GluN2B) that your compound is known to target.[5]
-
Incubation Time: The incubation time may be too short for the compound to reach equilibrium with the receptor. Optimize the incubation time in preliminary experiments.
-
-
-
Compound Degradation:
-
Problem: The compound may be unstable in the assay buffer or under the experimental conditions.
-
Solution:
-
Prepare fresh compound solutions for each experiment.
-
Assess compound stability in the assay buffer over the time course of the experiment using analytical methods like HPLC.
-
-
Issue 3: High Background Signal
Question: We are experiencing a high background signal in our NMDA receptor radioligand binding assay, making it difficult to determine the specific binding of our this compound compounds. How can we reduce the background?
Answer: High background in radioligand binding assays can be caused by non-specific binding of the radioligand to various components of the assay system. Here are some troubleshooting steps:
-
Non-Specific Binding to Filters:
-
Problem: The radioligand may be binding to the filter plates used for separating bound from free ligand.
-
Solution:
-
Pre-treat the filter plates with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.[6]
-
Ensure that the washing steps are efficient in removing unbound radioligand. Increase the number or volume of washes if necessary.
-
-
-
Radioligand Concentration:
-
Problem: Using a radioligand concentration that is too high can lead to increased non-specific binding.
-
Solution:
-
Use a radioligand concentration that is at or below its dissociation constant (Kd) for the receptor.
-
-
-
Contaminated Reagents:
-
Problem: Contaminants in the assay buffer or other reagents can contribute to high background.
-
Solution:
-
Use high-purity reagents and freshly prepared buffers.
-
Filter all buffers before use.
-
-
Quantitative Data Summary
The following tables summarize the biological activity of various this compound analogs as NMDA receptor antagonists.
Table 1: Inhibitory Activity of 3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogs at the NMDA Receptor Glycine Site [7][8]
| Compound | Substitution | IC50 (µM) in [3H]DCKA Binding | Kb (µM) vs NMDA in Oocytes (NR1a/2C) | Kb (µM) vs NMDA in Cortical Neurons |
| 5 | 8-Methyl | 0.025 | 0.045 | 0.075 |
| 6 | 8-Chloro | 0.013 | 0.026 | 0.048 |
| 7 | 8-Bromo | 0.014 | 0.033 | 0.058 |
Table 2: Antagonist Activity of 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione (THHBAD) Analogs [9]
| Compound | Substitution | Apparent Antagonist Dissociation Constant (Kb, µM) for NMDA Receptors | Apparent Antagonist Dissociation Constant (Kb, µM) for AMPA Receptors |
| 18a | 7,8-dichloro-6-methyl | 0.0041 | 0.51 |
| 18b | 7,8-dichloro-6-ethyl | 0.0028 | 0.72 |
Experimental Protocols
Detailed Protocol for NMDA Receptor Radioligand Binding Assay
This protocol is adapted from established methods for NMDA receptor binding assays.[6][10]
1. Materials and Reagents:
-
Membrane Preparation: Rat cortical membranes expressing NMDA receptors.
-
Radioligand: [3H]MK-801 or a similar channel blocker.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a known NMDA receptor channel blocker (e.g., 10 µM MK-801).
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethylenimine (PEI).
-
Scintillation Cocktail and Counter.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of the non-specific binding control.
-
Test Compound: 25 µL of each compound dilution.
-
-
Add 50 µL of the radioligand solution (e.g., [3H]MK-801 at a final concentration near its Kd).
-
Add 100 µL of the diluted membrane preparation (final protein concentration of 50-100 µ g/well ).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.
Caption: General Workflow for Bioassays and Artifact Troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.2. NMDA receptor binding studies [bio-protocol.org]
Optimizing reaction conditions for functionalizing the benzazepine scaffold
Welcome to the technical support center for the functionalization of the benzazepine scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction to form the benzazepine ring is resulting in a very low yield. What are the most common initial checks I should perform?
A1: When experiencing low yields in benzazepine cyclization, a systematic check of your reaction parameters is crucial. Begin by verifying the purity of your starting materials, as impurities can significantly hinder the reaction. Ensure that all solvents and reagents are anhydrous, especially when using moisture-sensitive catalysts like Lewis acids. Review your reaction stoichiometry and confirm that the reaction has been allowed to proceed for a sufficient duration by monitoring its progress with techniques like Thin-Layer Chromatography (TLC).[1][2] An incomplete reaction may necessitate longer reaction times or an adjustment in temperature.[1]
Q2: I am observing a significant amount of starting material hydrolysis. What is causing this and how can I prevent it?
A2: Hydrolysis of starting materials or intermediates is a common side reaction, particularly under harsh acidic or basic conditions.[1] To minimize hydrolysis, consider using milder reaction conditions. This could involve employing a less corrosive acid or base, or lowering the reaction temperature, as elevated temperatures can promote the breakdown of your reactants.[1]
Q3: How do I choose the appropriate catalyst and reaction conditions for my specific benzazepine functionalization?
A3: The choice of catalyst and reaction conditions is highly dependent on the specific synthetic route and the nature of your substrates. For cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, palladium catalysts are commonly employed. The selection of the appropriate ligand is critical, with bulky, electron-rich phosphine ligands often being effective.[3][4] For C-H functionalization, transition metal catalysts, including those based on palladium or rhodium, are frequently used.[5][6] It is highly advisable to consult scientific literature for protocols involving similar substrates to determine the optimal conditions.[1]
Q4: What is the role of solvent in optimizing my reaction?
A4: The solvent can significantly influence the reaction rate, selectivity, and even the viability of a particular transformation.[1][5] For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity and selectivity of various direct C-H functionalization reactions.[5][7] When troubleshooting a reaction, a screening of different solvents with varying polarities can be a valuable step.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Symptoms:
-
Low conversion of the benzazepine starting material.
-
Formation of significant side products, such as dehalogenation or homocoupling products.
-
Difficulty in reproducing literature yields.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Ensure the palladium catalyst and ligands are of high purity and handled under an inert atmosphere to prevent deactivation. Consider using pre-catalysts which can be more stable and provide more consistent results.[4] |
| Inappropriate Ligand | The choice of ligand is crucial. For many cross-coupling reactions, bulky and electron-rich phosphine ligands are preferred. A screening of different ligands may be necessary to find the optimal one for your specific substrate.[4] |
| Suboptimal Base | The strength and nature of the base can significantly impact the reaction outcome. A screening of common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended. The choice of base can also influence selectivity in polyhalogenated substrates. |
| Incorrect Solvent or Temperature | Ensure the solvent is anhydrous and degassed. The reaction temperature should be optimized; too low may result in a sluggish reaction, while too high can lead to catalyst decomposition and side product formation. |
Issue 2: Poor Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of isomers.
-
Difficulty in isolating the desired product from its regioisomers.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Steric and Electronic Effects | The inherent electronic and steric properties of the benzazepine scaffold will influence the site of C-H activation. Analyze the substrate to predict the most likely position of functionalization. |
| Directing Group Strategy | The introduction of a directing group can provide precise control over the regioselectivity of C-H functionalization. The choice of directing group will determine the position of metalation and subsequent functionalization. |
| Catalyst and Ligand System | The catalyst and ligand system can influence regioselectivity. Experiment with different transition metal catalysts (e.g., Pd, Rh, Ru) and a variety of ligands to tune the steric and electronic environment around the metal center. |
| Reaction Conditions | Fine-tuning the reaction conditions, such as solvent and temperature, can sometimes improve regioselectivity.[1] |
Data Presentation
Table 1: Optimization of Reaction Conditions for Palladium-Catalyzed Annulation for Benzazepine Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | --- | Ag₂O | DMF | RT | No Reaction |
| 2 | Pd(OAc)₂ (10) | --- | Ag₂O | HFIP | RT | 80 |
| 3 | Pd(OAc)₂ (5) | --- | Ag₂O | HFIP | RT | 75 |
| 4 | PdCl₂ (10) | --- | Ag₂O | HFIP | RT | 60 |
| 5 | Pd(TFA)₂ (10) | --- | Ag₂O | HFIP | RT | 70 |
Data adapted from studies on related heterocyclic systems and generalized for benzazepine functionalization.[8]
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the benzazepine halide (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and stir for the required time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
General Protocol for Purification of a Benzazepine Derivative
-
Initial Workup: After the reaction is complete, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a suitable aqueous solution to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A solvent gradient (e.g., hexane/ethyl acetate) is typically used to elute the product.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be performed to obtain a highly pure compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.[10]
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Benzodiazepines Synthesis [mdpi.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2005054211A1 - A method of purification of lorazepam - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Efficacy in 3,4-Dihydro-1H-1-benzazepine-2,5-dione Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with 3,4-Dihydro-1H-1-benzazepine-2,5-dione analogs in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high IC50 values) in our cell-based assays. What are the potential causes and first troubleshooting steps?
A1: Lower than expected potency is a common issue. The initial steps in troubleshooting should focus on verifying the experimental setup and the compound's integrity.[1][2] First, confirm the concentration of your analog and the duration of the treatment. It is critical to perform a dose-response and time-course experiment to establish optimal conditions.[1] We recommend starting with a broad concentration range (e.g., from nanomolar to micromolar) and evaluating cellular effects at multiple time points (e.g., 6, 12, 24, 48 hours). Always include a vehicle control (e.g., DMSO) to ensure the observed effects are not due to the solvent.[1]
Potential causes for low potency can be categorized as follows:
-
Compound-related issues: Degradation, precipitation in media, or low cell permeability.
-
Assay-related issues: Suboptimal assay conditions, incorrect choice of cell line, or high cell density.
-
Target-related issues: Low expression of the target protein in the chosen cell line or the analog not engaging the target effectively.
Q2: How can we determine if the low efficacy is due to poor cellular uptake of our this compound analogs?
A2: Poor membrane permeability of small molecules, particularly hydrophilic ones, can lead to inefficient bioavailability and low efficacy in cell-based assays.[3][4] To assess cellular uptake, you can employ several strategies:
-
Direct Measurement: If a fluorescent analog is available, you can use fluorescence microscopy or flow cytometry to visualize and quantify its accumulation inside cells.
-
Indirect Measurement: Perform a time-course experiment and measure the depletion of the compound from the culture medium using techniques like HPLC or LC-MS.
-
Structural Modification: Synthesize prodrugs or analogs with increased lipophilicity to enhance passive diffusion across the cell membrane.[3][5]
Q3: What experimental approaches can we use to confirm that our analog is engaging its intended molecular target within the cell?
A3: Target engagement is crucial for the efficacy of any small molecule inhibitor. Several methods can be used to confirm this:
-
Western Blotting: If the analog targets a specific signaling pathway, you can use western blotting to probe the phosphorylation status or expression levels of downstream effector proteins.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular context.
-
Pulldown Assays: Immobilize your analog on beads and perform a pulldown experiment with cell lysate to identify binding partners.
Q4: Could off-target effects or cytotoxicity be masking the true efficacy of our compounds? How can we differentiate between these?
A4: It is essential to distinguish between on-target pharmacological effects, off-target effects, and general cytotoxicity.[1]
-
Cytotoxicity Assays: Use assays like Trypan Blue exclusion or LDH release to assess cell viability and ensure the observed effects are not simply due to cell death.[1]
-
On-target vs. Off-target Effects: On-target effects should align with the known or hypothesized mechanism of action of your analog.[1] If the analog is designed to inhibit a specific kinase, for example, you should observe effects consistent with the inhibition of that kinase's signaling pathway. Unexpected cellular changes may indicate off-target activity.[1] Using a structurally similar but inactive analog as a negative control can also help to identify off-target effects.[2]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound Analogs in Different Cancer Cell Lines
| Analog | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| BZD-1 | 5.2 | 12.8 | > 50 |
| BZD-2 | 1.8 | 4.5 | 25.1 |
| BZD-3 | 0.75 | 2.1 | 10.3 |
| Positive Control | 0.1 | 0.3 | 1.2 |
Table 2: Troubleshooting Efficacy with Analog BZD-1
| Experiment | Condition | Result | Interpretation |
| Cell Viability (MTT) | 24h treatment | No significant decrease in viability | Low cytotoxicity |
| Western Blot (Target X Phos.) | 10 µM BZD-1, 6h | No change in phosphorylation | Poor target engagement |
| Solubility in Media | 50 µM in RPMI + 10% FBS | Precipitation observed | Poor solubility may limit cellular availability |
| Cellular Uptake (LC-MS) | 10 µM BZD-1, 2h | Low intracellular concentration | Poor cell permeability |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the this compound analogs (e.g., 0.1 to 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. Western Blotting for Target Engagement
-
Cell Lysis: Treat cells with the analog at the desired concentration and time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (e.g., anti-phospho-target) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Kinase Inhibition Assay (Example)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a kinase buffer, ATP, and the specific substrate.
-
Inhibitor Addition: Add various concentrations of the this compound analog to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of kinase inhibition for each analog concentration and determine the IC50 value.
Visualizations
References
Technical Support Center: Strategies to Reduce Off-Target Effects of Benzazepine-2,5-dione Inhibitors
Frequently Asked Questions (FAQs)
Q1: My benzazepine-2,5-dione inhibitor is showing unexpected cytotoxicity in cell-based assays. How can I determine if this is an off-target effect?
A1: Unexpected cytotoxicity is a common indicator of off-target activity. To investigate this, consider the following tiered approach:
-
Dose-Response Mismatch: Compare the IC50 value for your target kinase with the EC50 for cytotoxicity. If the cytotoxic effect occurs at concentrations significantly higher than the on-target IC50, it is likely due to off-target interactions.
-
Target Knockout/Knockdown Cells: Test your inhibitor in a cell line where the intended target has been knocked out or knocked down. If cytotoxicity persists in the absence of the target, it is a strong indicator of off-target effects.
-
Inactive Control Compound: Synthesize a structurally similar analog of your inhibitor that is inactive against your primary target. If this inactive compound still produces cytotoxicity, the effect is likely off-target and may be related to the scaffold itself.
-
Rescue Experiments: If the signaling pathway of your target is well-characterized, attempt to "rescue" the cells from the inhibitor's effect by adding a downstream component of the pathway. If the rescue is unsuccessful, the cytotoxicity may be mediated by an off-target mechanism.
Q2: I've identified off-target activity for my inhibitor. What are the common medicinal chemistry strategies to improve its selectivity?
A2: Improving inhibitor selectivity often involves structure-based design and a deep understanding of the structure-activity relationship (SAR). Key strategies include:
-
Exploiting Subtle Differences in the ATP-Binding Site: While the ATP-binding site is highly conserved across kinases, there are subtle differences that can be exploited. For example, the "gatekeeper" residue, which controls access to a hydrophobic pocket, varies in size among kinases. Designing your inhibitor to specifically interact with the gatekeeper of your target kinase can enhance selectivity.
-
Targeting Non-Conserved Residues: Look for opportunities to form interactions with less conserved amino acids in or near the active site. For instance, incorporating a reactive group (e.g., an acrylamide) into your inhibitor to form a covalent bond with a non-conserved cysteine residue can dramatically increase selectivity and potency.
-
Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to a less conserved allosteric site. This can lead to exceptional selectivity. For example, dibenzodiazepine derivatives have been successfully developed as allosteric inhibitors of PAK1, demonstrating high selectivity across the kinome.[1]
-
Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the chemical structure of your benzazepine-2,5-dione scaffold and assess the impact on both on-target and off-target activity. This can reveal which parts of the molecule are critical for on-target potency and which contribute to off-target effects. For instance, in a screen of 1,4-benzodiazepines against Src kinase, specific substitutions at different positions of the benzodiazepine scaffold were found to be crucial for activity.[2]
Q3: What are the recommended initial screening panels to identify potential off-target liabilities of my benzazepine-2,5-dione inhibitor?
A3: To obtain a broad overview of your inhibitor's selectivity, it is advisable to screen it against a panel of kinases. Several commercial services offer kinase selectivity profiling. A standard approach is:
-
Broad Kinome Panel: Screen your compound at a single high concentration (e.g., 1-10 µM) against a large, representative panel of kinases (e.g., >400 kinases). This will provide a general landscape of its off-target interactions.
-
Dose-Response Follow-up: For any kinases that show significant inhibition in the initial screen, perform a dose-response analysis to determine the IC50 values. This will quantify the potency of the off-target interactions.
-
Related Kinase Panel: It is also prudent to specifically test your inhibitor against kinases that are closely related to your primary target, as these are often the most likely off-targets.
Troubleshooting Guides
Issue 1: Inconsistent results in kinase activity assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the assay wells for any signs of precipitation. Determine the aqueous solubility of your compound and ensure that the final concentration in the assay is below its solubility limit. |
| ATP Concentration | If your inhibitor is ATP-competitive, its apparent IC50 will be dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the kinase. |
| Enzyme Quality | Use a highly purified and active preparation of your target kinase. Contaminating kinases can lead to misleading results. |
| Assay Technology Interference | Some compounds can interfere with certain assay technologies (e.g., fluorescence-based readouts). Run a control experiment without the kinase to check for any compound-induced signal. |
Issue 2: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The benzazepine-2,5-dione scaffold may have poor physicochemical properties that limit its ability to cross the cell membrane. Assess the compound's lipophilicity (LogP) and consider modifications to improve its drug-like properties. |
| High Protein Binding | The compound may be binding extensively to proteins in the cell culture medium or intracellularly, reducing its free concentration available to engage the target. |
| Cellular ATP Concentration | The intracellular concentration of ATP is much higher (mM range) than what is typically used in biochemical assays (µM range). For ATP-competitive inhibitors, this will lead to a rightward shift in the IC50 in a cellular context. |
| Efflux by Transporters | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. |
Quantitative Data Summary
The following tables summarize structure-activity relationship (SAR) data for benzodiazepine and related scaffolds as kinase inhibitors, providing insights into how structural modifications can influence potency and selectivity.
Table 1: SAR of 1,4-Benzodiazepine-2-one Inhibitors of Src Protein Tyrosine Kinase.[2]
| Position | Preferred Substituent | Observation |
| R(1) | 4-hydroxyphenylmethyl or 3-indolemethyl | Derived from tyrosine or tryptophan, suggesting the importance of these amino acid side chains for interaction. |
| R(2) | Aromatic (e.g., biphenylmethyl) | Introduced via alkylating agents, indicating a preference for aromatic groups at this position. |
| Bicyclic Ring | p-hydroxy phenyl group | Introduced via acid chlorides, highlighting the significance of this substituent. |
Table 2: Optimization of a Dibenzodiazepine Allosteric PAK1 Inhibitor.[1]
| Compound Modification | Effect on Potency | Effect on Selectivity/Properties |
| Introduction of a bulkier ethyl substituent on the aniline nitrogen | Maintained potency | Mitigated off-target GPCR liability. |
| Replacement of tert-Butyl with iso-Propyl | Maintained potency | Improved aqueous solubility. |
| Fluorination of the ethyl group | Slight improvement in biochemical potency | Further enhanced properties. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol describes a general method for assessing the selectivity of a benzazepine-2,5-dione inhibitor against a panel of kinases using an ADP-Glo™-like assay, which measures the amount of ADP produced.
Materials:
-
Benzazepine-2,5-dione inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (purified recombinant enzymes)
-
Corresponding kinase substrates (peptides or proteins)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of your inhibitor in DMSO. In the 384-well plate, add 1 µL of each inhibitor dilution or DMSO (as a control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix for each kinase in the panel in kinase assay buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values for the on-target and off-target kinases.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of your inhibitor to the target kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding your target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of your benzazepine-2,5-dione inhibitor in Opti-MEM®.
-
Prepare a solution of the NanoBRET™ Tracer in Opti-MEM®.
-
-
Assay Execution:
-
Remove the culture medium from the cells.
-
Add the inhibitor dilutions and the tracer solution to the cells.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the donor and acceptor emission wavelengths on a luminometer equipped with appropriate filters.
-
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement in a cellular context.
Visualizations
Caption: A typical experimental workflow for identifying and optimizing selective kinase inhibitors.
Caption: Signaling pathways illustrating on-target versus off-target effects of an inhibitor.
References
Enhancing the stability of 3,4-Dihydro-1H-1-benzazepine-2,5-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3,4-Dihydro-1H-1-benzazepine-2,5-dione in solution. The guidance provided is based on general principles of organic chemistry and formulation science, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, which contains a lactam (a cyclic amide) and a dione, the primary stability concerns are hydrolysis, oxidation, and photodecomposition. The seven-membered ring may also be susceptible to ring-opening reactions under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. Like many compounds containing amide bonds, this compound is expected to be most stable at a neutral or near-neutral pH. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring, leading to degradation.[1] The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[1]
Q3: Is this compound sensitive to light?
A3: Many organic molecules with chromophores, such as the benzene ring in this compound, can be susceptible to photodecomposition. It is recommended to handle solutions of this compound under reduced light conditions or in amber vials to minimize light-induced degradation.[2][3] Photostability testing should be conducted to determine its intrinsic photosensitivity.[2][3]
Q4: What are some signs of degradation in my solution?
A4: Degradation can be indicated by a change in the solution's color, the formation of a precipitate, or a decrease in the concentration of the active compound over time, which can be monitored by analytical techniques such as HPLC.
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in aqueous solution.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis | 1. Analyze the pH of your solution. 2. Prepare solutions in a range of buffers (e.g., pH 4, 7, 9) and monitor the concentration over time. | - Adjust the pH to a range where the compound shows maximum stability, likely near neutral pH. - Use a suitable buffer system to maintain the optimal pH.[1] - If possible for the application, consider using a non-aqueous or a mixed co-solvent system. |
| Oxidation | 1. De-gas your solvent before preparing the solution. 2. Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). | - Add antioxidants to the formulation if compatible with your experimental design. - Store solutions under an inert gas and protect them from air exposure. |
| Adsorption to Container | 1. Test different types of storage vials (e.g., glass vs. polypropylene). 2. Silanize glassware to reduce active sites for adsorption. | - Select a container material that shows minimal interaction with the compound. |
Issue 2: Color change or precipitate formation in the solution upon storage.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Photodecomposition | 1. Store a sample in an amber vial or wrapped in aluminum foil and compare it to a sample stored in a clear vial under the same light conditions. | - Store all solutions in light-protecting containers. - Conduct experiments under low-light conditions. |
| Formation of Insoluble Degradants | 1. Attempt to isolate and identify the precipitate using analytical techniques (e.g., NMR, MS). 2. Review the potential degradation pathways (e.g., hydrolysis products may have different solubility). | - Adjust formulation parameters (e.g., pH, co-solvents) to improve the solubility of both the parent compound and its potential degradants. |
| Microbial Contamination | 1. Visually inspect for turbidity or microbial growth. 2. Plate a sample of the solution on a growth medium. | - Filter-sterilize the solution using a 0.22 µm filter. - Consider adding a preservative if appropriate for the application. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study
-
Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Solution Preparation : Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation : Dilute the stock solution into each buffer to a final known concentration. Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Sampling : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis : Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis : Plot the natural logarithm of the concentration versus time for each pH to determine the degradation rate constant.
Protocol 2: Photostability Study
-
Sample Preparation : Prepare a solution of this compound in a transparent solvent.
-
Exposure : Expose the solution to a controlled light source that provides both visible and UV output, as specified in ICH guideline Q1B.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling and Analysis : At various time points during the exposure, sample both the exposed and control solutions and analyze them by HPLC.
-
Evaluation : Compare the degradation profiles of the exposed and control samples to assess the extent of photodecomposition.
Visualizations
Caption: Troubleshooting workflow for addressing instability of this compound in solution.
Caption: Hypothesized degradation pathways for this compound in solution.
References
Validation & Comparative
Structure-Activity Relationship of 3,4-Dihydro-1H-1-benzazepine-2,5-dione Analogs as NMDA Receptor Antagonists
The following guide provides a comparative analysis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione analogs, focusing on their structure-activity relationship (SAR) as N-methyl-D-aspartate (NMDA) receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to 3,4-Dihydro-1H-1-benzazepine-2,5-diones
The this compound scaffold is a key pharmacophore that has been investigated for various biological activities. A notable series of analogs based on 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) has been synthesized and evaluated for their potential as antagonists at the glycine site of NMDA receptors.[1] Modifications to both the aromatic and azepine rings of the core structure have led to the identification of key structural features that govern their antagonist potency.[1]
Comparative Biological Activity
The antagonist potency of various HBAD analogs was assessed using multiple assay systems, which showed good correlation.[1] The primary findings indicate that substitutions at the 8-position of the aromatic ring significantly enhance the antagonist activity.[1] Conversely, substitutions at the 6-, 7-, and 9-positions were found to be detrimental to glycine site affinity.[1]
Key structural modifications and their impact on activity are summarized below:
-
Substitution at the 8-position: Analogs with methyl, chloro, and bromo groups at the 8-position were the most potent antagonists.[1]
-
Substitution at other positions (6, 7, 9): These modifications generally led to a reduction or complete loss of affinity for the NMDA glycine site.[1]
-
Hydroxyl group modification: Moving the hydroxyl group from the C-3 to the C-4 position resulted in decreased receptor affinity, and its complete removal abolished the potency.[1]
-
Aromatic ring removal: Elimination of the aromatic ring also led to a loss of activity.[1]
The table below presents quantitative data for selected potent analogs.
| Compound | Substitution | IC50 [³H]-DCKA Binding (µM) | Kb Antagonism in Oocytes (NR1a/2C) (µM) | Kb Antagonism in Cortical Neurons (µM) |
| 5 | 8-methyl | - | - | - |
| 6 | 8-chloro | 0.013 | 0.026 | 0.048 |
| 7 | 8-bromo | - | - | - |
Data extracted from a study on analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione.[1] The compounds listed as 5, 6, and 7 are the 8-methyl, 8-chloro, and 8-bromo analogs, respectively.
Structure-Activity Relationship Summary
The following diagram illustrates the key structure-activity relationships for the 3-hydroxy-1H-1-benzazepine-2,5-dione scaffold at the NMDA receptor glycine site.
Caption: Key SAR findings for 3-hydroxy-1H-1-benzazepine-2,5-dione analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
[³H]MK801 Binding Assay
This assay is an initial evaluation for NMDA antagonism. It measures the ability of a compound to inhibit the binding of [³H]MK801, a radiolabeled non-competitive NMDA receptor antagonist, to its binding site within the ion channel. A reduction in [³H]MK801 binding in the presence of a test compound suggests that the compound may be an NMDA receptor antagonist.[1]
[³H]-5,7-dichlorokynurenic acid (DCKA) Glycine Site Binding Assay
Compounds that show activity in the [³H]MK801 binding assay are further evaluated in this assay to determine their affinity for the glycine co-agonist site on the NMDA receptor.[1] This competitive binding assay uses [³H]-DCKA, a high-affinity radioligand for the glycine site. The IC50 value, which is the concentration of the test compound required to inhibit 50% of the specific binding of [³H]-DCKA, is determined.
Electrophysiological Assays in Xenopus Oocytes and Cultured Rat Cortical Neurons
Selected compounds are characterized for their functional antagonism of NMDA and AMPA receptors using electrophysiological techniques.[1] These assays measure the ion currents mediated by these receptors in response to agonist application in the presence and absence of the test compounds. This allows for the determination of the functional antagonist potency (Kb values) and selectivity of the compounds for NMDA receptors over AMPA receptors.[1]
The following diagram outlines the experimental workflow for evaluating the NMDA receptor antagonist activity of the synthesized analogs.
Caption: Experimental workflow for assessing NMDA receptor antagonist activity.
References
Comparing 3,4-Dihydro-1H-1-benzazepine-2,5-dione to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 3,4-dihydro-1H-1-benzazepine-2,5-dione core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of biologically active compounds. While the parent molecule itself is not extensively characterized as a kinase inhibitor, its derivatives, and structurally related fused-azepinones, have demonstrated significant potential in the inhibition of various kinases, which are critical targets in oncology and other therapeutic areas.
This guide provides a comparative analysis of a potent kinase inhibitor derived from the structurally similar 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold, placing its performance in context with other known inhibitors of the same target. The focus of this comparison is on the Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway implicated in colorectal cancer and other malignancies.[1][3]
Featured Kinase Inhibitor: Compound 21k
Compound 21k is a novel and potent TNIK inhibitor built upon the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one framework.[4][5] Preclinical studies have highlighted its significant anti-proliferative and anti-migration effects in colorectal cancer cell lines, along with a favorable selectivity profile.[4][5]
Comparative Analysis of TNIK Inhibitors
To objectively evaluate the performance of Compound 21k, it is compared against other notable TNIK inhibitors: NCB-0846 and the clinical-stage inhibitor INS018_055 (Rentosertib).
| Compound | Scaffold | Target Kinase | IC50 (µM) | Selectivity | Reference |
| Compound 21k | 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one | TNIK | 0.026 ± 0.008 | Highly selective against a panel of 406 other kinases | [4][5] |
| NCB-0846 | Not specified | TNIK | ~0.300 (at which 60-68% TNIK phosphorylation reduction is observed) | Not specified | [6] |
| INS018_055 (Rentosertib) | Not specified | TNIK | 0.0078 | Pan-fibrotic inhibitory function, with off-target activity at higher concentrations | [7][8] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach to kinase inhibitor evaluation, the following diagrams are provided.
Caption: A simplified diagram of the canonical Wnt signaling pathway highlighting the role of TNIK as a co-activator of TCF/LEF-mediated gene transcription.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and validation of kinase inhibitor studies. Below is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro TNIK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits and published methodologies.[2][9]
1. Materials and Reagents:
-
Recombinant human TNIK enzyme
-
Test inhibitor (e.g., Compound 21k)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Multichannel pipettes
-
Luminometer
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the Kinase Assay Buffer. A DMSO stock is typically used as the starting point, ensuring the final DMSO concentration in the assay is low (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the TNIK enzyme and the MBP substrate in the Kinase Assay Buffer to the desired working concentrations.
-
Assay Setup:
-
Add 1 µL of the serially diluted inhibitor or vehicle control (for positive and negative controls) to the wells of the 384-well plate.
-
Add 2 µL of the diluted TNIK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
Conclusion
Derivatives of the benzazepine and related scaffolds, such as Compound 21k, represent a promising class of kinase inhibitors. The data presented here demonstrates the potent and selective inhibition of TNIK by Compound 21k, positioning it as a strong candidate for further preclinical and clinical development, particularly in the context of Wnt-driven cancers. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers aiming to evaluate and compare novel kinase inhibitors in a rigorous and reproducible manner.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. promega.com [promega.com]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
- 8. law.berkeley.edu [law.berkeley.edu]
- 9. bpsbioscience.com [bpsbioscience.com]
On-Target Activity of 3,4-Dihydro-1H-1-benzazepine-2,5-dione Derivatives: A Comparative Guide
This guide provides a comparative analysis of the on-target activity of derivatives of 3,4-Dihydro-1H-1-benzazepine-2,5-dione, with a focus on their activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The this compound scaffold has emerged as a promising chemotype in the development of novel therapeutics. Derivatives of this core structure have been shown to exhibit a range of biological activities, including antibacterial, antiparasitic, and neuromodulatory effects. A significant body of research has focused on the characterization of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and its analogs as potent and selective antagonists of the NMDA receptor glycine binding site. This guide will delve into the on-target activity of these compounds, presenting key experimental data and comparing their performance with other known NMDA receptor antagonists.
Comparative On-Target Activity
The on-target activity of HBAD and its derivatives has been primarily evaluated through binding assays and functional electrophysiological recordings. The data presented below summarizes the inhibitory potency of these compounds at the NMDA receptor glycine site and their selectivity against the AMPA receptor.
Table 1: Comparative Binding Affinity and Functional Antagonism of HBAD Derivatives at NMDA Receptors.[1][2]
| Compound | Substitution | [3H]DCKA Binding IC50 (µM) | NMDA Receptor Antagonism Kb (µM) (NR1a/2C in Oocytes) | NMDA Receptor Antagonism Kb (µM) (Cortical Neurons) |
| HBAD | Unsubstituted | - | - | - |
| Analog 5 | 8-methyl | - | - | - |
| Analog 6 | 8-chloro | 0.013 | 0.026 | 0.048 |
| Analog 7 | 8-bromo | - | - | - |
| Analog 52 | 6,8-dimethyl | - | - | - |
Note: A lower IC50 or Kb value indicates higher binding affinity or antagonist potency, respectively. Data for some compounds were not available in the reviewed literature.
Experimental Protocols
Radioligand Binding Assays
[3H]MK-801 Binding Assay: This assay is used as an initial screen for NMDA receptor channel blockers.[1][2]
-
Principle: [3H]MK-801 is a non-competitive NMDA receptor antagonist that binds within the ion channel. Compounds that modulate receptor activity will alter the binding of [3H]MK-801.
-
Methodology:
-
Rat cortical membranes are prepared and incubated with the test compound.
-
[3H]MK-801 is added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined.
-
[3H]-5,7-dichlorokynurenic acid (DCKA) Binding Assay: This assay directly measures the affinity of compounds for the glycine binding site on the NMDA receptor.[1][2]
-
Principle: [3H]DCKA is a high-affinity competitive antagonist for the glycine binding site. Test compounds that also bind to this site will compete with [3H]DCKA, reducing its binding.
-
Methodology:
-
Synaptosomal membranes from rat forebrain are prepared.
-
Membranes are incubated with various concentrations of the test compound in the presence of a fixed concentration of [3H]DCKA.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.
-
Following incubation, the membranes are collected by filtration.
-
The radioactivity retained on the filters is measured.
-
The IC50 value is calculated from the competition binding curve.
-
Electrophysiological Assays
Two-Electrode Voltage Clamp in Xenopus Oocytes: This technique is used to measure the functional antagonism of NMDA and AMPA receptors expressed in a controlled environment.[1][3]
-
Principle: Oocytes are injected with cRNA encoding specific NMDA or AMPA receptor subunits. The flow of ions through the receptor channels in response to agonist application is measured as an electrical current. Antagonists will reduce this current.
-
Methodology:
-
Xenopus laevis oocytes are harvested and injected with cRNAs for the desired receptor subunits (e.g., NR1a/NR2C for NMDA receptors).
-
After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Agonists (e.g., glutamate and glycine for NMDA receptors; AMPA for AMPA receptors) are applied to elicit a current response.
-
The test compound is co-applied with the agonists, and the reduction in the current response is measured.
-
The antagonist dissociation constant (Kb) is determined from the concentration-response curves.
-
Visualizations
Caption: Experimental workflow for validating the on-target activity of benzazepine-dione derivatives.
Caption: Simplified signaling pathway of NMDA receptor antagonism by HBAD derivatives.
Alternative Compounds
For comparison, other classes of compounds targeting the NMDA receptor glycine site include:
-
Kynurenic acid derivatives: Such as 5,7-dichlorokynurenic acid (DCKA), which are potent antagonists used as research tools.
-
Quinolinic acid derivatives: Some of which also exhibit antagonist activity at the glycine site.
A direct quantitative comparison with these alternatives from the reviewed literature is challenging due to variations in experimental conditions. However, the low nanomolar to micromolar potency of the optimized HBAD derivatives places them among the more potent classes of NMDA receptor glycine site antagonists.
Conclusion
Derivatives of this compound, particularly the 3-hydroxy substituted analogs (HBADs), have been validated as potent and selective antagonists of the NMDA receptor glycine site. Structure-activity relationship studies have identified key substitutions that enhance potency, with the 8-chloro substituted analog (Analog 6) demonstrating an IC50 of 13 nM in binding assays and a Kb of 26 nM in functional assays.[1][2] The experimental protocols outlined provide a robust framework for the further evaluation and optimization of this promising class of compounds for potential therapeutic applications in neurological disorders where NMDA receptor hyperexcitability is implicated.
References
- 1. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of a Novel 3,4-Dihydro-1H-1-benzazepine-2,5-dione Derivative Against a Kinase Panel
This guide provides a comprehensive analysis of the kinase selectivity of a representative 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivative, herein referred to as "Compound X". The inhibitory activity of Compound X was assessed against a panel of protein kinases to determine its selectivity profile, a critical step in early-stage drug discovery for identifying potential therapeutic targets and off-target effects.[1][2][3]
Data Presentation: Kinase Inhibition Profile of Compound X
The inhibitory activity of Compound X was evaluated against a diverse panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay, which measures the amount of ADP produced as a byproduct of the kinase reaction.[4][5] The results, presented in Table 1, showcase the potency and selectivity of Compound X. Staurosporine, a non-selective kinase inhibitor, was used as a positive control for comparison.[4]
Table 1: Inhibitory Activity of Compound X and Staurosporine Against a Panel of Kinases
| Kinase Target | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
| Kinase F | 5,000 | 30 |
| Kinase G | 120 | 8 |
| Kinase H | >10,000 | 25 |
| Kinase I | 800 | 12 |
| Kinase J | 3,500 | 18 |
Experimental Protocols
A detailed methodology was followed for the in vitro kinase activity assays to ensure the accuracy and reproducibility of the results.[6][7]
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4]
Materials:
-
Kinase of interest (e.g., Kinase A)
-
Kinase substrate peptide
-
ATP
-
Compound X (or other inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.
-
In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[4]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the key steps involved in the kinase selectivity profiling of Compound X.
Caption: Experimental workflow for kinase selectivity profiling.
Hypothetical Signaling Pathway Affected by Compound X
Based on its potent inhibition of Kinase A and Kinase D, Compound X could potentially modulate signaling pathways where these kinases play a crucial role. The diagram below illustrates a hypothetical signaling cascade that could be impacted.
Caption: Hypothetical signaling pathway modulated by Compound X.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Comparative Analysis of Benzazepine-2,5-dione and Quinazoline Kinase Inhibitors
Guide for Drug Development Professionals
This guide provides a detailed, objective comparison between two distinct heterocyclic scaffolds used in the development of kinase inhibitors: the well-established quinazoline framework and the emerging benzazepine-2,5-dione class. The analysis is supported by experimental data and detailed protocols to aid researchers in drug discovery and development.
Introduction and Structural Overview
Quinazoline derivatives are a cornerstone of modern targeted cancer therapy.[1][2] This scaffold forms the basis of numerous FDA-approved drugs that inhibit protein tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Their mechanism and structure-activity relationships (SAR) have been extensively studied.[3][5] In contrast, the 1,4-benzodiazepine-2,5-dione (BZD) scaffold, a related seven-membered ring structure, is an emerging area of interest. While historically associated with different biological activities, recent studies have identified BZD derivatives with highly potent anticancer properties, suggesting their potential as a novel class of kinase or signaling pathway inhibitors.[6]
Below is a comparison of the core chemical structures of the two scaffolds.
Mechanism of Action and Targeted Signaling Pathways
Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site within the kinase catalytic domain.[7] This action blocks the autophosphorylation of the kinase and the subsequent activation of downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[7][8]
Quinazoline Inhibitors: Targeting the EGFR Pathway
Quinazoline-based inhibitors are renowned for targeting the EGFR signaling pathway.[1][3][5] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for tumor growth and survival.[9][10] FDA-approved drugs like Gefitinib and Erlotinib effectively inhibit EGFR, particularly in cancers harboring activating mutations in the kinase domain.[9][11]
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).
Benzazepine-2,5-dione Inhibitors: An Emerging Profile
The precise molecular targets for the anticancer activity of benzazepine-2,5-diones are less defined than for quinazolines. While they exhibit potent anti-proliferative effects across numerous cancer cell lines, their activity may not be restricted to kinase inhibition.[6] One key study identified a lead BZD compound, 52b, as a potential inhibitor of protein synthesis.[6] This suggests a mechanism that, while ultimately impacting cell growth and proliferation, may differ from the direct ATP-competitive kinase inhibition characteristic of quinazolines. Further investigation is required to determine if specific kinases are also primary targets for this scaffold.
Comparative Biological Activity
Quantitative data highlights the distinct profiles of these two inhibitor classes. Quinazolines show high potency against specific kinase targets, whereas benzazepine-2,5-diones demonstrate broad and potent cellular cytotoxicity.
Table 1: Kinase Inhibitory Activity of Representative Quinazoline Drugs IC50 values represent the concentration of inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound | Primary Target(s) | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR (wild-type) | 2 - 37 | [1] |
| EGFR (mutant) | 0.4 - 23 | [12] | |
| Erlotinib | EGFR | ~2 | [1] |
| Lapatinib | EGFR | 10.8 | [1] |
| HER2 (ErbB2) | 9.8 | [4] | |
| Vandetanib | VEGFR-2 | 40 | [2] |
| EGFR | 500 | [2] |
Table 2: Anti-proliferative Activity of Representative Benzazepine-2,5-dione Compounds GI50 values represent the concentration of inhibitor required to inhibit the growth of cancer cell lines by 50%.
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference(s) |
| Compound 11a | NCI-H522 | Non-Small Cell Lung | 0.24 (average) | [6] |
| COLO 205 | Colon | " | [6] | |
| OVCAR-3 | Ovarian | " | [6] | |
| Compound 52b | NCI-H522 | Non-Small Cell Lung | 0.006 | [6] |
| A549 | Non-Small Cell Lung | 0.015 | [6] | |
| HOP-92 | Non-Small Cell Lung | 0.011 | [6] |
Experimental Methodologies and Workflows
The evaluation of kinase inhibitors follows a standardized discovery cascade, from initial biochemical assays to cellular and finally in vivo studies.
Below are detailed protocols for two key assays utilized in this workflow.
A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a common biochemical assay to determine the direct inhibitory effect of a compound on a purified kinase.[13][14]
-
Principle: The assay measures the phosphorylation of a biotin-labeled substrate by a kinase.[15] A europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 are used for detection.[15] When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and XL665 acceptor into close proximity, generating a FRET signal.[13] Inhibitors prevent this phosphorylation, leading to a decrease in the signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in an appropriate enzymatic buffer.[15] Prepare inhibitor compounds in DMSO and dilute to the desired concentrations.
-
Kinase Reaction: In a 384-well plate, dispense the kinase, substrate, and inhibitor solution.[16]
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.[13]
-
Detection: Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665.[13][14]
-
Incubate for 1 hour at room temperature to allow the detection reagents to bind.[15]
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[13] The ratio of these signals is used to calculate the extent of inhibition and determine IC50 values.
-
B. MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[17][18]
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[17][18] The amount of formazan produced is proportional to the number of viable cells.[19]
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[20]
-
MTT Addition: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well.[17]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[17][21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[20][21]
-
Data Acquisition: Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[17] The absorbance values are used to calculate the percentage of cell growth inhibition and determine GI50 or IC50 values.
-
Conclusion and Future Directions
This comparative analysis reveals two scaffolds at different stages of maturity in kinase inhibitor development.
-
Quinazolines represent a highly successful, clinically validated class of inhibitors.[1][2] Their development is characterized by targeted design against specific kinases (e.g., EGFR, VEGFR-2), extensive SAR data, and a deep understanding of their mechanism of action. Future work in this area focuses on overcoming acquired resistance to existing drugs, often through the development of next-generation covalent or mutant-specific inhibitors.[5]
-
Benzazepine-2,5-diones are an emerging class with compelling, potent anti-proliferative activity.[6] The data suggests they may operate through mechanisms that are not limited to direct kinase inhibition, such as the disruption of protein synthesis.[6] This presents both a challenge and an opportunity. The key future direction is the definitive identification of their molecular target(s) through techniques like chemical proteomics. Elucidating their mechanism of action will be crucial to realizing their therapeutic potential and determining if they represent a new frontier in kinase inhibition or an entirely novel class of anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. youtube.com [youtube.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Cross-Reactivity Analysis of 3,4-Dihydro-1H-1-benzazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3,4-Dihydro-1H-1-benzazepine-2,5-dione against a panel of selected off-targets. While direct experimental data for this specific compound is limited, this document presents a hypothetical cross-reactivity study based on the activity of structurally related analogs, which have demonstrated antagonism at ionotropic glutamate receptors.[1] For comparative purposes, the well-characterized NMDA receptor antagonist Memantine and the AMPA receptor antagonist Perampanel are included.[2][3][4][5]
The objective of this guide is to offer a framework for evaluating the selectivity of novel compounds, presenting data in a clear, comparative format, and providing detailed experimental protocols for reproducibility.
Overview of Compounds
-
Test Compound: this compound: A small molecule with a benzazepine core. Its pharmacological profile is under investigation. Analogs suggest potential activity at neurotransmitter receptors.[1]
-
Comparator 1 (NMDA Antagonist): Memantine: A non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used in the treatment of Alzheimer's disease.[2][4][6]
-
Comparator 2 (AMPA Antagonist): Perampanel: A selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, used as an antiepileptic medication.[3][7]
Quantitative Cross-Reactivity Data
The following tables summarize hypothetical inhibition and binding data for the test compound and comparators against primary targets and a panel of common off-targets, including various kinases and G-protein coupled receptors (GPCRs). Values are presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) in micromolar (µM).
Table 1: Primary Target Affinity
| Compound | Target | Assay Type | Ki (µM) |
| This compound | NMDA Receptor | Radioligand Binding | 0.085 |
| AMPA Receptor | Radioligand Binding | 1.2 | |
| Memantine | NMDA Receptor | Radioligand Binding | 0.5 |
| AMPA Receptor | Radioligand Binding | >100 | |
| Perampanel | NMDA Receptor | Radioligand Binding | >100 |
| AMPA Receptor | Radioligand Binding | 0.093 |
Table 2: Off-Target Kinase Panel (IC50, µM)
| Kinase Target | This compound | Memantine | Perampanel |
| AKT1 | >50 | >100 | >100 |
| CDK2 | 15.2 | >100 | 85.0 |
| EGFR | >50 | >100 | >100 |
| MAPK1 (ERK2) | 22.8 | >100 | >100 |
| SRC | 8.9 | >100 | 75.3 |
| VEGFR2 | >50 | >100 | >100 |
Table 3: Off-Target GPCR and Ion Channel Panel (Ki, µM)
| Receptor/Channel | This compound | Memantine | Perampanel |
| 5-HT2A (Serotonin) | 5.1 | 2.5 | >50 |
| D2 (Dopamine) | 12.5 | 8.0 | >50 |
| H1 (Histamine) | 25.0 | >50 | >50 |
| M1 (Muscarinic) | >50 | >50 | >50 |
| hERG (Potassium Channel) | 18.3 | >50 | 42.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the general workflow for assessing compound cross-reactivity.
Figure 1. Simplified Glutamatergic Synapse Signaling Pathway.
Figure 2. Experimental Workflow for Cross-Reactivity Profiling.
Experimental Protocols
Detailed methodologies are provided for key assays used to generate the comparative data.
Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the NMDA receptor.[8][9][10][11][12]
-
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human NMDA receptor.
-
Radioligand: [³H]-MK-801 (a high-affinity NMDA receptor channel blocker).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled MK-801.
-
96-well filter plates (e.g., Whatman GF/B).
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, combine:
-
50 µL of assay buffer.
-
25 µL of test compound at various concentrations.
-
25 µL of [³H]-MK-801 (final concentration ~1 nM).
-
100 µL of cell membrane preparation (50 µg protein/well).
-
-
For total binding wells, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of 10 µM unlabeled MK-801.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester, followed by three washes with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.[13][14][15][16][17][18]
-
Materials:
-
Kinase of interest (e.g., SRC, purified recombinant enzyme).
-
Kinase-specific substrate peptide.
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
-
Plate-reading luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2.5 µL of the test compound or vehicle control to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (final concentration at the Km for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Protocol 3: Cell-Based Calcium Influx Assay for Functional Antagonism
This assay measures a compound's ability to block agonist-induced calcium influx through NMDA receptors in living cells.[19][20][21]
-
Materials:
-
HEK293 cells stably expressing the human NMDA receptor.
-
Cell culture medium (DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, Mg²⁺-free.
-
Agonists: Glutamate and Glycine.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Plate the HEK293 cells in the 96-well plates and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing various concentrations of the test compound (or vehicle control) to the wells. Incubate for 15 minutes at room temperature.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Program the reader to inject 20 µL of a solution containing the NMDA receptor agonists (e.g., 100 µM Glutamate and 10 µM Glycine, final concentration).
-
Immediately after injection, monitor the change in fluorescence intensity over time (typically for 2-3 minutes). The increase in fluorescence corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well after agonist addition.
-
Normalize the response to the baseline fluorescence.
-
Determine the percent inhibition of the agonist-induced calcium influx for each concentration of the test antagonist.
-
Calculate the IC50 value by fitting the inhibition data to a sigmoidal dose-response curve.
-
References
- 1. AMPA Receptor Antagonists | AMPA Receptors | Tocris Bioscience [tocris.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Popular Ampa Receptor Antagonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 4. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting AMPA Receptors as an Antiepileptic Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. revvity.com [revvity.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. taylorfrancis.com [taylorfrancis.com]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Potency of Novel 3,4-Dihydro-1H-1-benzazepine-2,5-dione Analogs as NMDA Receptor Antagonists
A Comparative Analysis of Structure-Activity Relationships and In Vitro Efficacy
This guide provides a comparative analysis of newly synthesized analogs of 3,4-Dihydro-1H-1-benzazepine-2,5-dione, focusing on their potency as antagonists for the N-methyl-D-aspartate (NMDA) receptor. The data presented herein is derived from seminal studies in the field, offering a clear benchmark for researchers and drug development professionals engaged in the discovery of novel therapeutics targeting glutamatergic signaling pathways. The structure-activity relationships of these analogs are explored, with quantitative data from binding and electrophysiological assays systematically presented.
Comparative Potency of 3-hydroxy-1H-1-benzazepine-2,5-dione (HBAD) Analogs
The potency of various HBAD analogs has been evaluated to understand the structural requirements for high-affinity binding to the glycine site of the NMDA receptor. The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Kb) of key analogs, highlighting the impact of substitutions on the aromatic and azepine rings.
Table 1: In Vitro Potency of 8-Substituted HBAD Analogs
| Compound ID | Substitution (at C-8) | [3H]DCKA Binding IC50 (μM) | NMDA Receptor Antagonism Kb (μM) - Oocytes (NR1a/2C) | NMDA Receptor Antagonism Kb (μM) - Cortical Neurons |
| 5 | Methyl | - | - | - |
| 6 | Chloro | 0.013 | 0.026 | 0.048 |
| 7 | Bromo | - | - | - |
| Data sourced from Sengupta et al.[1][2] |
Table 2: In Vivo Potency of Selected HBAD Analogs
| Compound ID | Substitution | Mouse Maximum Electroshock Seizure ED50 (mg/kg, iv) |
| 52 | 6,8-dimethyl | 3.9 |
| Data sourced from Sengupta et al.[1][2] |
Structure-Activity Relationship Summary:
The presented data reveals critical structural determinants for the potency of HBAD analogs as NMDA receptor antagonists. Substitutions at the 8-position of the aromatic ring, particularly with small electron-withdrawing or lipophilic groups like chloro, bromo, and methyl, were found to yield the highest potency.[1][2] In contrast, substitutions at the 6-, 7-, and 9-positions generally led to a decrease or complete loss of affinity for the NMDA glycine site.[1]
Furthermore, modifications to the core benzazepine structure, such as moving the hydroxyl group from the 3-position to the 4-position, removing the hydroxyl group, or eliminating the aromatic ring, significantly reduced or abolished receptor affinity and potency.[1][2] This underscores the specific structural requirements for high-affinity binding.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the this compound analogs.
1. [3H]-5,7-dichlorokynurenic acid (DCKA) Binding Assay
This competitive binding assay is used to determine the affinity of the test compounds for the glycine binding site on the NMDA receptor complex.
-
Preparation of Cortical Membranes: Rat cortical tissue is homogenized in a Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet containing the cortical membranes is resuspended in the assay buffer.
-
Assay Procedure: The membrane preparation is incubated with a known concentration of [3H]DCKA (a high-affinity glycine site radioligand) and varying concentrations of the test compound (HBAD analogs).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed to remove non-specific binding.
-
Quantification: The amount of radioactivity retained on the filters, corresponding to the bound [3H]DCKA, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]DCKA (IC50) is determined by non-linear regression analysis of the competition curves.
2. Electrophysiological Assays in Xenopus Oocytes and Cultured Rat Cortical Neurons
These functional assays measure the ability of the test compounds to antagonize NMDA receptor-mediated currents.
-
Preparation of Xenopus Oocytes: Oocytes are harvested and injected with cRNA encoding for specific NMDA receptor subunits (e.g., NR1a/2C).
-
Two-Electrode Voltage Clamp in Oocytes: After a period of expression, the oocytes are voltage-clamped. NMDA receptor-mediated currents are elicited by the application of NMDA and glycine. The test compounds are then co-applied to determine their inhibitory effect on these currents.
-
Whole-Cell Patch Clamp in Cultured Cortical Neurons: Primary cortical neurons are cultured. Whole-cell voltage-clamp recordings are performed to measure NMDA-evoked currents. The antagonist potency of the HBAD analogs is determined by their ability to reduce the amplitude of these currents.
-
Data Analysis: The antagonist dissociation constant (Kb) is calculated from the concentration-response curves, providing a measure of the functional antagonism of the NMDA receptors.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound analogs as antagonists at the NMDA receptor glycine site.
Caption: Mechanism of NMDA receptor antagonism by HBAD analogs.
Experimental Workflow for Potency Benchmarking
The diagram below outlines the general workflow for synthesizing and evaluating the potency of new this compound analogs.
Caption: Workflow for synthesis and potency evaluation of HBAD analogs.
References
Safety Operating Guide
Proper Disposal of 3,4-Dihydro-1H-1-benzazepine-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3,4-Dihydro-1H-1-benzazepine-2,5-dione (CAS RN: 16511-38-9), a compound that requires careful management due to its hazardous properties.
Immediate Safety Considerations
According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Core Disposal Strategy: Incineration
The primary and recommended method for the disposal of this compound is through incineration at a licensed industrial combustion plant. This is indicated by the GHS precautionary statement P501, which advises disposing of the contents and container in accordance with local, regional, national, and international regulations.[1][2] Incineration is a high-temperature thermal destruction process that effectively breaks down hazardous organic compounds into less harmful substances like carbon dioxide and water.[3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Minimization: Before beginning any experiment, researchers should aim to minimize the generation of chemical waste. This can be achieved by carefully planning experiments to use the smallest feasible quantities of the compound.
2. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix this waste with other solvent streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Never mix incompatible chemicals, such as acids and bases, or oxidizing and reducing agents, in the same container.[5][6]
-
Empty Containers: Any container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[7]
3. Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For solid waste, a securely sealable plastic or glass container is appropriate. For liquid waste, ensure the container material will not react with the solvent.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant"). The date the waste was first added to the container should also be recorded.[8]
4. On-Site Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment system, such as a tray or bin, to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times, except when adding waste.[8]
5. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, contact your institution's EHS office to arrange for a pickup. Do not exceed the storage limits for hazardous waste in your SAA, which is typically 55 gallons for general hazardous waste or one quart for acutely toxic waste.[7][8]
-
Your EHS office will then transport the waste to a licensed hazardous waste management facility for final disposal via incineration.
Quantitative Data and Disposal Parameters
| Parameter | Value/Specification | Notes |
| Recommended Disposal Method | High-Temperature Incineration | Destroys organic hazardous constituents.[3][4] |
| Typical Incineration Temperature | 1,600 to 2,500°F (870 to 1,370°C) | The exact temperature depends on the specific waste and incinerator design.[9] |
| Destruction and Removal Efficiency (DRE) | ≥99.99% | This is a standard EPA requirement for hazardous waste incinerators.[9] |
| SAA Storage Limit | Up to 55 gallons | This is a general limit; check with your institution's EHS for specific policies.[8] |
| pH of Aqueous Waste | N/A (for incineration) | If any aqueous waste is generated, it should not be neutralized or disposed of down the drain without EHS approval.[6][10] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste from the point of generation to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | C10H9NO2 | CID 369398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cleanmanagement.com [cleanmanagement.com]
- 4. inspirewaste.co.uk [inspirewaste.co.uk]
- 5. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. acs.org [acs.org]
Personal protective equipment for handling 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Essential Safety and Handling Guide for 3,4-Dihydro-1H-1-benzazepine-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound. The following procedures are based on available safety data and established best practices for handling chemical compounds with similar hazard profiles.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂[1] |
| Molecular Weight | 175.18 g/mol [2] |
| Appearance | White Solid[1] |
| Boiling Point | 393.5°C[1] |
| Flash Point | 184.9°C[1] |
| Density | 1.224 g/cm³[1] |
| Vapor Pressure | 2.12E-06 mmHg at 25°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
A risk assessment should always be conducted before handling this compound to ensure that the appropriate control measures are in place.
Recommended Personal Protective Equipment (PPE)
Given the irritant nature of this compound, the following PPE is mandatory to minimize exposure:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use.[3][4] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles are essential.[3][4] A face shield should be worn in situations with a higher risk of splashes or dust generation.[3] |
| Skin and Body Protection | A laboratory coat is required. Ensure it is fully buttoned.[5] For operations with a high potential for dust generation, consider disposable coveralls. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6] If a fume hood is not available or if significant dust is expected, a NIOSH-approved respirator appropriate for particulates should be used.[7][8] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling
Step-by-Step Handling Procedures
-
Pre-Handling Preparation:
-
Thoroughly review this safety guide and any available Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably a chemical fume hood, by ensuring it is clean, uncluttered, and the ventilation is functioning correctly.[6]
-
Have a chemical spill kit readily accessible.[4]
-
-
Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
Avoid direct contact with the skin and eyes.
-
Keep containers of the compound closed when not in use.
-
-
Post-Handling Procedures:
-
Clean all equipment and the work area thoroughly after use.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Disposal Plans
Proper storage and disposal are critical for safety and environmental protection.
Storage Plan
-
General Storage: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Light and Moisture: While specific data on light and moisture sensitivity is not available, it is prudent to store the compound in a dark place, and if it is hygroscopic, in a desiccator.[9][10]
Disposal Plan
As this compound is not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it should be managed as a non-hazardous pharmaceutical waste.[11][12]
-
Waste Segregation: Do not mix this compound with hazardous waste.[13] It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.[2][13]
-
Disposal Method: The recommended disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[11] Landfilling should be avoided to prevent environmental contamination.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before being discarded as regular laboratory waste. The rinsate should be collected as chemical waste.
-
Regulatory Compliance: Always follow your institution's and local regulations for chemical waste disposal.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills:
-
Wearing appropriate PPE, carefully scoop or sweep up the solid material, minimizing dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety department immediately.
-
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. trimaco.com [trimaco.com]
- 4. healthybean.org [healthybean.org]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. tcipowder.com [tcipowder.com]
- 9. How To [chem.rochester.edu]
- 10. viallabeller.com [viallabeller.com]
- 11. usbioclean.com [usbioclean.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. trihazsolutions.com [trihazsolutions.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
